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(2,4-Difluorophenyl)methanethiol

Cat. No.: B062599
CAS No.: 170924-51-3
M. Wt: 160.19 g/mol
InChI Key: OVVKITNMPZZCSS-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methanethiol (CAS 170924-51-3) is a high-value organosulfur and organofluorine building block of significant interest in medicinal and agrochemical research. This compound, with the molecular formula C 7 H 6 F 2 S and a molecular weight of 160.18, serves as a versatile synthon for the construction of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Key Research Applications and Value: The primary research value of this compound lies in its role as a critical precursor in synthetic organic chemistry. It is expertly employed to introduce the 2,4-difluorobenzylthio moiety into target structures. Peer-reviewed research has demonstrated its exceptional utility in the synthesis of novel 1,2,4-triazole derivatives, which exhibit potent and broad-spectrum antifungal activities. Compounds synthesized from this intermediate have shown in vitro activity superior to established antifungals like fluconazole and sulconazole against key pathogens, including Candida albicans , Cryptococcus neoformans , and Aspergillus fumigatus . This makes it an indispensable tool for researchers designing and evaluating new therapeutic agents to combat fungal infections. Handling and Safety: Researchers should note that this compound requires careful handling. It carries the GHS warning signal word and hazard statements for causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Appropriate personal protective equipment (PPE), including protective gloves, eye protection, and protective clothing, is recommended. Always refer to the Safety Data Sheet (SDS) before use. Ordering Information: We are committed to supporting your research and development efforts by providing high-quality this compound. This product is offered in various quantities, from milligram quantities for initial research to multi-kilogram batches for pilot-scale and production applications . Please Note: This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F2S B062599 (2,4-Difluorophenyl)methanethiol CAS No. 170924-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-difluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVKITNMPZZCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375767
Record name (2,4-difluorophenyl)methanethiol
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URL https://comptox.epa.gov/dashboard/DTXSID20375767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170924-51-3
Record name 2,4-Difluorobenzenemethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170924-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-difluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 170924-51-3

This technical guide provides an in-depth overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of significant interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, properties, and potential applications.

Chemical Properties and Data

This compound, also known as 2,4-difluorobenzyl mercaptan, is an organosulfur compound featuring a difluorinated benzene ring attached to a methanethiol group.[1] The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 170924-51-3[1][2]
Molecular Formula C₇H₆F₂S[1]
Molecular Weight 160.18 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥97.0%[1]
InChI InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2[1]
InChIKey OVVKITNMPZZCSS-UHFFFAOYSA-N[1]
SMILES C(S)C1=C(F)C=C(F)C=C1[1]

Table 2: Predicted Spectroscopic Data for this compound

While specific experimental spectra for this compound are not widely available in public databases, the expected spectral characteristics can be predicted based on its structure and the known data for similar compounds.

Spectroscopy Expected Characteristics
¹H NMR Aromatic protons (multiplets, ~6.8-7.5 ppm), methylene protons (singlet or triplet, ~3.7 ppm), thiol proton (singlet or triplet, ~1.6-2.0 ppm).
¹³C NMR Aromatic carbons (multiple signals, ~104-165 ppm, with C-F couplings), methylene carbon (~25-35 ppm).
¹⁹F NMR Two distinct signals for the fluorine atoms on the aromatic ring.
IR Spectroscopy S-H stretching (weak, ~2550 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).[3]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 160.18, with characteristic fragmentation patterns including loss of SH and fragments corresponding to the difluorobenzyl cation.

Synthesis of this compound

A common and effective method for the synthesis of thiols is the reaction of an alkyl halide with a sulfur nucleophile. For this compound, a plausible synthetic route involves the S-alkylation of a hydrosulfide salt with 2,4-difluorobenzyl bromide. The precursor, 2,4-difluorobenzyl bromide, can be synthesized from 2,4-difluorobenzyl alcohol.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Thiolation 2_4_Difluorobenzyl_alcohol 2,4-Difluorobenzyl alcohol 2_4_Difluorobenzyl_bromide 2,4-Difluorobenzyl bromide 2_4_Difluorobenzyl_alcohol->2_4_Difluorobenzyl_bromide Diethyl ether, 0°C to rt PBr3 PBr3 2_4_Difluorophenyl_methanethiol This compound 2_4_Difluorobenzyl_bromide->2_4_Difluorophenyl_methanethiol Ethanol, reflux NaSH NaSH

Figure 1. Synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2,4-Difluorobenzyl bromide from 2,4-Difluorobenzyl alcohol

This protocol is adapted from a general procedure for the synthesis of benzyl bromides.

Materials:

  • 2,4-Difluorobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Diethyl ether

  • Ice water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 2,4-difluorobenzyl alcohol (1 equivalent) in diethyl ether in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.7 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then with saturated saline solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2,4-difluorobenzyl bromide by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as a colorless liquid.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the preparation of thiols from alkyl halides.

Materials:

  • 2,4-Difluorobenzyl bromide

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium hydrosulfide (a slight excess, e.g., 1.1 equivalents) in ethanol.

  • Add 2,4-difluorobenzyl bromide (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by vacuum distillation if necessary.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. The 2,4-difluorophenyl motif is present in several approved drugs and clinical candidates, highlighting its importance.

This compound serves as a key intermediate for introducing the 2,4-difluorobenzylthio moiety into more complex molecules. Its precursor, 2,4-difluorobenzyl bromide, is utilized in the synthesis of various biologically active compounds, including:

  • Novel 1,2,4-triazolium derivatives: These compounds have been investigated for their potential antimicrobial activities.[1][4]

  • 1,5-biaryl pyrrole EP1 receptor antagonists: These molecules are being explored for the treatment of pain and inflammation.[1][4]

Furthermore, the "2,4-difluoro" structural element is a key component of important pharmaceuticals such as:

  • Fexuprazan: A novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease.[5]

  • Diflunisal: A non-steroidal anti-inflammatory drug (NSAID).[2]

The synthesis of these and other similar drugs often involves the use of intermediates containing the 2,4-difluorophenyl group. This compound is a valuable synthon for accessing novel chemical entities with potential therapeutic applications.

G Start Starting Materials (e.g., 2,4-Difluorobenzyl Halide) Intermediate This compound (Key Intermediate) Start->Intermediate Synthesis Bioactive Bioactive Molecules Intermediate->Bioactive Further Elaboration Triazolium 1,2,4-Triazolium Derivatives (Antimicrobial) Bioactive->Triazolium Pyrrole 1,5-Biaryl Pyrrole Derivatives (EP1 Antagonists) Bioactive->Pyrrole Other Other Novel Therapeutic Agents Bioactive->Other

Figure 2. Role of this compound in drug discovery workflow.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on the safety data for similar thiols and fluorinated compounds, the following should be considered:

  • Irritation: May cause skin, eye, and respiratory irritation.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Odor: Thiols are known for their strong, unpleasant odors.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

In case of exposure, seek immediate medical attention and refer to the material safety data sheet (MSDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a difluorinated aromatic ring and a reactive thiol group makes it an attractive intermediate for the synthesis of a wide range of potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, which should aid researchers in its effective utilization in their scientific endeavors.

References

(2,4-Difluorophenyl)methanethiol: A Technical Overview of Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physical properties of the organosulfur compound (2,4-Difluorophenyl)methanethiol. Designed for researchers, scientists, and professionals in drug development, this document collates available data, outlines experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical Properties

Direct experimental values for key physical properties such as boiling point, melting point, density, and refractive index for this compound are not widely reported. However, the fundamental molecular details have been established.

PropertyValueSource
Molecular Formula C₇H₆F₂SGeorganics[1]
Molecular Weight 160.18 g/mol Georganics[1]

For comparative context, the related precursor, 2,4-Difluorobenzyl bromide, has a reported density of 1.613 g/mL at 25 °C and a refractive index of n20/D 1.525.

Predicted Physical Properties

In the absence of experimental data, computational methods can provide estimated values for physical properties. Researchers should note that these are predictions and should be verified experimentally.

PropertyPredicted ValueNotes
Boiling Point Not available in searched resources.Prediction models often require extensive datasets of related compounds for accuracy.
Melting Point Not available in searched resources.As with boiling point, reliable prediction is challenging without experimental anchors.
Density Not available in searched resources.-
Refractive Index Not available in searched resources.Models for refractive index prediction are under continuous development.[2]

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound, the following standard laboratory protocols are recommended.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for small-scale determination is the capillary method.

Protocol:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed within the fusion tube.

  • The assembly is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • The heat source is then removed, allowing the apparatus to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid. For crystalline solids, a sharp melting point is indicative of high purity.

Protocol:

  • A small, dry sample of the solid compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer.

  • The temperature is increased gradually.

  • The melting point range is recorded from the temperature at which the first liquid drop appears to the temperature at which the entire sample is liquid.

Determination of Density

Density is the mass per unit volume of a substance. For a liquid, it can be determined using a pycnometer or by direct mass and volume measurements.

Protocol (using a graduated cylinder and balance):

  • The mass of a clean, dry graduated cylinder is measured.

  • A known volume of the liquid is added to the graduated cylinder.

  • The total mass of the graduated cylinder and the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be measured using a refractometer.

Protocol (using an Abbe refractometer):

  • The prism of the refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the prism.

  • The prism is closed and the light source is switched on.

  • The eyepiece is adjusted to bring the crosshairs into focus.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and coincides with the crosshairs.

  • The refractive index is read from the instrument's scale.

Synthesis Workflow

This compound can be synthesized via a nucleophilic substitution reaction. A common route involves the reaction of 2,4-difluorobenzyl bromide with a thiolating agent, such as sodium hydrosulfide or thiourea followed by hydrolysis. The following diagram illustrates a logical workflow for its preparation.

Synthesis_Workflow reactant1 2,4-Difluorobenzyl Bromide reaction_step Nucleophilic Substitution reactant1->reaction_step reactant2 Thiolating Agent (e.g., NaSH or Thiourea) reactant2->reaction_step solvent Solvent (e.g., Ethanol) solvent->reaction_step hydrolysis_step Hydrolysis (if using Thiourea) reaction_step->hydrolysis_step If Thiourea is used workup Aqueous Workup & Extraction reaction_step->workup If NaSH is used hydrolysis_step->workup purification Purification (e.g., Distillation) workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

This technical guide serves as a foundational resource for professionals working with this compound. While a comprehensive experimental dataset for its physical properties is yet to be established in the public domain, the provided information on its known characteristics, methods for its property determination, and a logical synthesis pathway will aid in its handling, characterization, and application in research and development.

References

An In-depth Technical Guide to (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)methanethiol, also known as 2,4-difluorobenzyl mercaptan, is a fluorinated aromatic thiol of interest in various fields of chemical research, including medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel compounds with potential biological activity. This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, compiled from available data.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a 2,4-difluorobenzyl group attached to a sulfhydryl (thiol) group.

IdentifierValue
IUPAC Name This compound
Synonyms 2,4-Difluorobenzyl mercaptan, Benzenemethanethiol, 2,4-difluoro-
CAS Number 170924-51-3[1]
Molecular Formula C₇H₆F₂S[1]
Molecular Weight 160.18 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1CS)F)F
InChI InChI=1S/C7H6F2S/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2
InChIKey OVVKITNMPZZCSS-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Physical State Liquid[1]
Purity Typically ≥97.0%[1]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in organic solvents.Inferred

Spectroscopic Data

Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, predicted spectra can be generated using computational tools, and characteristic spectral features can be inferred from the structure and data of analogous compounds.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons (C₆H₃F₂): Complex multiplets in the aromatic region (typically δ 6.8-7.5 ppm) showing coupling to each other and to the fluorine atoms.

  • Methylene Protons (CH₂): A doublet or triplet in the region of δ 3.5-4.5 ppm, coupled to the thiol proton.

  • Thiol Proton (SH): A triplet or broad singlet in the region of δ 1.5-2.5 ppm, coupled to the methylene protons. The chemical shift and multiplicity can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons (C₆H₃F₂): Multiple signals in the aromatic region (δ 110-165 ppm). Carbons directly attached to fluorine will show large one-bond C-F coupling constants.

  • Methylene Carbon (CH₂): A signal in the aliphatic region (δ 20-40 ppm).

Expected IR Spectral Features:

  • S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹.

  • C-H (aromatic) Stretch: Absorptions above 3000 cm⁻¹.

  • C-H (aliphatic) Stretch: Absorptions between 2850-3000 cm⁻¹.

  • C=C (aromatic) Stretch: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

Expected Mass Spectrometry Features:

  • Molecular Ion (M⁺): A peak at m/z = 160.

  • Fragment Ions: Characteristic fragmentation patterns would include the loss of the thiol group and fragmentation of the aromatic ring.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a common and effective method for the synthesis of arylmethylthiols is the reaction of the corresponding arylmethyl halide with a sulfur nucleophile, such as sodium hydrosulfide or thiourea followed by hydrolysis.

A plausible synthetic route starting from 2,4-difluorobenzyl bromide is outlined below.

Synthesis_Pathway Start 2,4-Difluorobenzyl bromide Product This compound Start->Product Nucleophilic Substitution Reagent NaSH or Thiourea then NaOH Drug_Discovery_Logic A Initial Lead Compound B Identify Metabolic Liabilities A->B C Introduce Fluorine (e.g., via (2,4-Difluorophenyl)methyl moiety) B->C D Synthesize Analogs C->D E Evaluate ADME Properties D->E F Assess Biological Activity D->F G Optimized Candidate E->G F->G

References

(2,4-Difluorophenyl)methanethiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,4-Difluorophenyl)methanethiol, a fluorinated aromatic thiol of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical properties with inferred methodologies and potential applications based on analogous fluorinated molecules and general principles of organic and medicinal chemistry.

Core Molecular Data

This compound is an organosulfur compound featuring a difluorinated phenyl ring attached to a methanethiol group. Its chemical structure and basic properties are summarized below.

PropertyValue
Molecular Formula C₇H₆F₂S
Molecular Weight 160.18 g/mol
Appearance Assumed to be a liquid at room temperature
CAS Number 170924-51-3

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry reactions. A common approach involves the conversion of the corresponding benzyl halide.

Proposed Synthesis of this compound

A potential two-step synthesis starting from 2,4-difluorobenzaldehyde is outlined below. This method involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide, and finally substitution with a thiol group.

Step 1: Reduction of 2,4-Difluorobenzaldehyde to (2,4-Difluorophenyl)methanol

  • Reaction: 2,4-Difluorobenzaldehyde is reduced to (2,4-difluorophenyl)methanol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Experimental Protocol:

    • Dissolve 2,4-difluorobenzaldehyde (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2,4-difluorophenyl)methanol.

Step 2: Conversion of (2,4-Difluorophenyl)methanol to this compound

  • Reaction: The alcohol is first converted to a good leaving group, such as a benzyl bromide, which is then reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

  • Experimental Protocol (via Benzyl Bromide):

    • Dissolve (2,4-difluorophenyl)methanol (1 equivalent) in a suitable aprotic solvent like dichloromethane or diethyl ether.

    • Cool the solution in an ice bath and slowly add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise with stirring.

    • After the addition, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

    • Carefully pour the reaction mixture over ice water and separate the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2,4-difluorobenzyl bromide.

    • In a separate flask, dissolve sodium hydrosulfide (NaSH) (1.2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add the crude 2,4-difluorobenzyl bromide to the NaSH solution and stir the mixture at room temperature.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Thiol Synthesis 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Reduction Reduction 2,4-Difluorobenzaldehyde->Reduction NaBH4_Solvent NaBH4 / Methanol NaBH4_Solvent->Reduction (2,4-Difluorophenyl)methanol (2,4-Difluorophenyl)methanol Reduction->(2,4-Difluorophenyl)methanol Bromination Bromination (2,4-Difluorophenyl)methanol->Bromination PBr3 PBr3 PBr3->Bromination 2,4-Difluorobenzyl_bromide 2,4-Difluorobenzyl bromide Bromination->2,4-Difluorobenzyl_bromide Thiolation Nucleophilic Substitution 2,4-Difluorobenzyl_bromide->Thiolation NaSH NaSH / DMF NaSH->Thiolation This compound This compound Thiolation->this compound

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] While specific biological activities of this compound have not been extensively reported, its structural motifs suggest potential for investigation in several areas.

  • Enzyme Inhibition: The thiol group is known to interact with various biological targets, including metalloenzymes and cysteine residues in proteins. The difluorophenyl moiety can modulate the acidity of the thiol proton and influence binding interactions within a target's active site.

  • Antimicrobial and Antiviral Agents: Fluorinated heterocyclic compounds have demonstrated a wide range of antimicrobial and antiviral activities.[2] The this compound scaffold could serve as a building block for the synthesis of novel therapeutic agents.

  • Anticancer Research: Fluorine substitution is prevalent in many anticancer drugs. The strategic placement of fluorine atoms can impact the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to enhanced efficacy.[3]

Signaling Pathways and Logical Relationships

Given the lack of specific biological data for this compound, a diagram of a known signaling pathway is not applicable. However, a logical diagram can illustrate the rationale for its potential utility in drug discovery.

Drug_Discovery_Logic cluster_properties Structural Features cluster_effects Predicted Physicochemical Effects cluster_applications Potential Therapeutic Applications Molecule This compound Thiol Thiol Group (Nucleophilic, Metal Binding) Molecule->Thiol Difluoro 2,4-Difluoro Substitution Molecule->Difluoro Enzyme_Inhibition Enzyme Inhibition Thiol->Enzyme_Inhibition Covalent/metal interaction Metabolic_Stability Increased Metabolic Stability Difluoro->Metabolic_Stability Blocks metabolic sites Binding_Affinity Altered Binding Affinity Difluoro->Binding_Affinity Alters electronics Lipophilicity Increased Lipophilicity Difluoro->Lipophilicity Increases Antimicrobial Antimicrobial/Antiviral Metabolic_Stability->Antimicrobial Anticancer Anticancer Agents Binding_Affinity->Anticancer Lipophilicity->Enzyme_Inhibition

Caption: Rationale for the potential of this compound in drug discovery.

Safety and Handling

As with all thiols, this compound should be handled with care in a well-ventilated fume hood. Thiols are known for their strong, unpleasant odors. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the field of medicinal chemistry. While direct experimental data is currently sparse, its structural features suggest that it could be a valuable building block for the development of novel therapeutic agents. The synthetic protocols and potential applications outlined in this guide are intended to provide a foundation for future research into this and related fluorinated compounds. Researchers are encouraged to build upon this information and explore the unique properties that the combination of a difluorinated aromatic ring and a methanethiol group may impart.

References

An In-Depth Technical Guide to the Safety Assessment of (2,4-Difluorophenyl)methanethiol and Other Novel Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safety considerations for (2,4-Difluorophenyl)methanethiol (CAS No: 170924-51-3). Crucially, detailed toxicological, physical, and hazard classification data for this compound are not publicly available. The chemical, physical, and toxicological properties have not been thoroughly investigated. This guide, therefore, addresses this critical information gap by outlining the necessary risk assessment framework and standard safety protocols required when handling novel or uncharacterized chemical entities, particularly organosulfur compounds like thiols.

Hazard Identification and Classification

For any new or uncharacterized substance, the first step in a safety assessment is to identify its potential hazards. This is typically communicated through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). For this compound, specific GHS classification data is unavailable. Researchers must therefore treat the substance as potentially hazardous until sufficient data is generated.

Table 1: GHS Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral No data available No data available
Acute Toxicity, Dermal No data available No data available
Acute Toxicity, Inhalation No data available No data available
Skin Corrosion/Irritation No data available No data available
Serious Eye Damage/Irritation No data available No data available
Specific Target Organ Toxicity No data available No data available

| Aquatic Hazard | No data available | No data available |

The following diagram illustrates the logical workflow for assessing and classifying a novel chemical compound where primary data is lacking.

cluster_0 Data Acquisition & Analysis cluster_1 Experimental Testing (Tiered Approach) A Literature Search (SDS, publications) B In Silico Prediction (QSAR, read-across) A->B C Data Analysis: Is information sufficient for classification? B->C F Review all generated data G Final GHS Classification & SDS Authoring C->G No H Assume Hazardous & Apply High Level of Control C->H Yes D In Vitro / Ex Vivo Testing (e.g., OECD 439 Skin Irritation) E In Vivo Testing (e.g., OECD 420 Acute Toxicity) D->E E->F F->G

Hazard Assessment Workflow for a Novel Chemical

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is essential for safe handling, storage, and spill response. For instance, volatility and flash point are critical for assessing fire and inhalation risks. As with toxicological data, these properties have not been formally reported for this compound.

Table 2: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C₇H₆F₂S
Molecular Weight 160.19 g/mol
Physical State No data available
Boiling Point No data available
Melting Point No data available
Flash Point No data available
Density No data available
Vapor Pressure No data available

| Solubility | No data available |

Toxicological Assessment & Standard Experimental Protocols

In the absence of toxicological data, a compound must be handled as if it were toxic. Generating this data requires standardized experimental protocols, such as those published by the Organisation for Economic Co-operation and Development (OECD). These methods are designed to be reproducible and prioritize animal welfare.[1][2]

Table 3: Toxicological Endpoints for this compound

Endpoint Value Standard Protocol
Acute Oral Toxicity (LD₅₀) No data available OECD 420, 423, or 425
Acute Dermal Toxicity (LD₅₀) No data available OECD 402
Skin Irritation/Corrosion No data available OECD 404 or 439

| Eye Irritation/Corrosion | No data available | OECD 405 |

Experimental Protocols:

  • Acute Oral Toxicity (OECD 420: Fixed Dose Procedure): This method is an alternative to the classical LD₅₀ test and avoids using animal death as a primary endpoint.[3][4] The protocol involves:

    • A sighting study is performed to determine the appropriate starting dose, selecting from fixed levels of 5, 50, 300, and 2000 mg/kg.[3] The goal is to identify a dose that produces evident toxicity without mortality.[4]

    • Animals of a single sex (typically female rats) are fasted prior to dosing.[4]

    • The substance is administered in a single dose via gavage.[3]

    • Animals are observed for a minimum of 14 days, with detailed records kept of any signs of toxicity, such as changes in skin, fur, eyes, and behavior.[3]

    • Based on the outcome (toxicity or no toxicity), further groups of animals may be dosed at higher or lower fixed doses to determine the toxic class of the substance according to GHS.[4]

  • In Vitro Skin Irritation (OECD 439: Reconstructed Human Epidermis Test Method): This in vitro method is used to identify chemicals that cause reversible skin damage and avoids the use of live animals.[2][5]

    • The test substance is applied topically to the surface of a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[6]

    • The tissue is exposed to the chemical for a defined period (e.g., 60 minutes) and then rinsed.[6]

    • After a post-incubation recovery period (e.g., 42 hours), the viability of the skin tissue is measured.[6] This is typically done by assessing the enzymatic conversion of a vital dye (MTT) into a colored product, which is then quantified.[7]

    • If the tissue viability is reduced below a certain threshold (≤ 50%), the chemical is classified as a skin irritant (UN GHS Category 2).[6]

  • Acute Eye Irritation/Corrosion (OECD 405): This guideline is for determining the potential of a substance to cause reversible or irreversible eye damage. It emphasizes a weight-of-the-evidence approach to minimize animal testing.[8][9]

    • Before in vivo testing, all existing data is reviewed. If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed.[8]

    • The in vivo test, if deemed necessary, is performed initially on a single albino rabbit.[10] The substance is applied in a single dose to the conjunctival sac of one eye, with the other eye serving as a control.[9]

    • Lesions of the cornea, iris, and conjunctiva are scored at specific intervals (1, 24, 48, and 72 hours).[10] The observation period can extend up to 21 days to assess reversibility.[11]

    • If a corrosive or severe irritant effect is seen in the first animal, the test is stopped. If not, the response is confirmed using up to two additional animals.[9]

Safe Handling and Emergency Procedures

Given the lack of data, stringent safety measures are mandatory. Thiols are notorious for their powerful and unpleasant odors, which necessitates specific handling procedures to contain them.[12]

General Handling Precautions:

  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of vapors and containment of odor.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Gloves must be inspected before use and disposed of properly.

  • Decontamination: Prepare bleach baths (e.g., a 1:1 mixture of commercial bleach and water) to decontaminate glassware and small spills. Thiols are oxidized by bleach, which helps neutralize the odor. All used glassware should be soaked overnight.[12]

  • Waste Disposal: All solid and liquid waste must be collected in appropriately labeled hazardous waste containers for disposal by environmental health and safety personnel.[12]

Emergency Response Workflows:

The following diagrams provide logical workflows for responding to common laboratory emergencies involving an uncharacterized chemical.

cluster_0 First Aid for Chemical Exposure cluster_1 Inhalation cluster_2 Skin Contact cluster_3 Eye Contact cluster_4 Ingestion Start Exposure Occurs A1 Move to fresh air immediately B1 Remove contaminated clothing C1 Immediately flush eyes with water for at least 15 minutes D1 Do NOT induce vomiting A2 If breathing is difficult, give oxygen A1->A2 A3 Seek immediate medical attention A2->A3 B2 Flush skin with copious amounts of water for 15 min B1->B2 B3 Seek medical attention B2->B3 C2 Remove contact lenses, if present and easy to do C1->C2 C3 Seek immediate medical attention C2->C3 D2 Rinse mouth with water D1->D2 D3 Seek immediate medical attention D2->D3

First-Aid Response Workflow

A Spill Detected B Alert personnel in the immediate area & evacuate if necessary A->B C Assess Spill Size & Hazard (Is it minor or major?) B->C D Minor Spill: Personnel can manage C->D Minor E Major Spill: Contact EH&S / Emergency Response C->E Major F Don appropriate PPE D->F G Contain spill with absorbent material (e.g., vermiculite, sand) F->G H Neutralize if safe & appropriate (e.g., cover with sodium bicarbonate) G->H I Collect absorbed material using non-sparking tools into a labeled waste container H->I J Decontaminate the area (e.g., with bleach solution for thiols) I->J K Dispose of all contaminated materials as hazardous waste J->K L Report incident K->L

References

Spectroscopic and Synthetic Overview of (2,4-Difluorophenyl)methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic protocol for (2,4-Difluorophenyl)methanethiol. Due to the limited availability of experimentally derived public data, this guide includes predicted spectroscopic values to aid in the characterization of this compound. Detailed, generalized experimental protocols for its synthesis and subsequent spectroscopic analysis are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are based on established principles of NMR, IR, and mass spectrometry and are intended for guidance in the analysis of this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35m1HAr-H
~6.90m2HAr-H
~3.70d2H-CH₂-
~1.80t1H-SH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~162 (dd)C -F
~160 (dd)C -F
~132 (dd)Ar-C H
~125 (dd)Ar-C
~111 (dd)Ar-C H
~104 (t)Ar-C H
~28-C H₂-

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Vibration Type
~3070Aromatic C-H Stretch
~2930Aliphatic C-H Stretch
~2560S-H Stretch (Weak)
~1610, 1500Aromatic C=C Stretch
~1270C-F Stretch
~1100C-S Stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
160[M]⁺ (Molecular Ion)
127[M - SH]⁺
99[M - CH₂SH]⁺

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound via the reaction of 2,4-difluorobenzyl bromide with thiourea, followed by hydrolysis.

Materials:

  • 2,4-Difluorobenzyl bromide

  • Thiourea

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (dilute)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Formation of the S-(2,4-Difluorobenzyl)isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzyl bromide and a slight molar excess of thiourea in ethanol. Heat the mixture at reflux for approximately 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Hydrolysis: After cooling the reaction mixture, add an aqueous solution of sodium hydroxide. Heat the mixture again to reflux for 2-4 hours to induce hydrolysis of the isothiouronium salt.

  • Workup and Isolation: Cool the mixture to room temperature and acidify with dilute hydrochloric acid. Extract the product into diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

General Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR):

  • Sample Preparation: Prepare a solution of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

    • For ¹³C NMR, utilize proton decoupling to obtain singlet peaks for each unique carbon atom.

    • Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a small drop of the compound between two salt plates (e.g., KBr or NaCl).

  • Data Acquisition:

    • Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

    • Acquire data over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Perform a background scan prior to the sample scan.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for volatile compounds or direct infusion for less volatile samples.

  • Ionization: Utilize an appropriate ionization technique, typically electron ionization (EI) for GC-MS.

  • Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragmentation pattern (e.g., m/z 40-400).

Workflow Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G cluster_synthesis Synthesis of this compound start 2,4-Difluorobenzyl bromide + Thiourea reflux1 Ethanol, Reflux start->reflux1 intermediate Isothiouronium Salt reflux1->intermediate hydrolysis Aqueous NaOH, Reflux intermediate->hydrolysis workup Acidification & Extraction hydrolysis->workup product This compound workup->product

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H NMR spectrum of (2,4-Difluorophenyl)methanethiol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous structures. The guide outlines the expected chemical shifts, coupling constants, and signal multiplicities, provides a standard experimental protocol for acquiring such data, and illustrates the key structural relationships that determine the spectrum.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiol proton (-SH), the benzylic methylene protons (-CH₂-), and the three aromatic protons. The presence of two fluorine atoms on the phenyl ring introduces complex splitting patterns due to heteronuclear (¹H-¹⁹F) coupling.

The predicted quantitative data are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-thiol (-SH )1.5 - 2.0Triplet (t)³J(H,H) ≈ 7-8 Hz1H
H-methylene (-CH₂ -)3.7 - 3.8Doublet (d)³J(H,H) ≈ 7-8 Hz2H
H-6 (Aromatic)7.2 - 7.4Multiplet (m)Complex coupling1H
H-3 (Aromatic)6.8 - 7.0Multiplet (m)Complex coupling1H
H-5 (Aromatic)6.8 - 7.0Multiplet (m)Complex coupling1H

Note: The chemical shift of the thiol proton is highly dependent on solvent, concentration, and temperature and may appear as a broad singlet if proton exchange is rapid. The aromatic region will display complex multiplets due to overlapping signals and multiple couplings (ortho, meta, and para H-H couplings, as well as ortho and meta H-F couplings).

Structural Correlations and Coupling Pathway

The following diagram illustrates the key proton environments and the through-bond coupling interactions that influence the ¹H NMR spectrum.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling pathways.

Detailed Spectral Interpretation
  • Thiol Proton (-SH): The sulfhydryl proton of a thiol typically appears in the range of 1.3-1.5 ppm.[1] Its signal is often a triplet due to coupling with the adjacent methylene protons (³J(H,H)). This signal is D₂O exchangeable.[2]

  • Methylene Protons (-CH₂SH): Protons on a carbon adjacent to a sulfur atom in a thiol are expected to resonate in the 2.0 to 2.5 ppm region.[1] However, the additional deshielding effect of the aromatic ring (benzylic position) will shift this signal further downfield, likely to the 3.7-3.8 ppm range. This signal should appear as a doublet, being split by the single thiol proton.

  • Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring will be the most complex region of the spectrum. Their chemical shifts are influenced by the electron-withdrawing fluorine atoms and the electron-donating methanethiol group. The signals will be split by both neighboring aromatic protons (H-H coupling) and the fluorine atoms (H-F coupling).

    • ³J(H,F) (ortho) coupling: Typically in the range of 2-15 Hz.[3]

    • ⁴J(H,F) (meta) coupling: Typically around 5 Hz.[3]

    • H-3: Coupled to H-5 (meta), F-2 (ortho), and F-4 (ortho).

    • H-5: Coupled to H-6 (ortho), H-3 (meta), F-4 (ortho), and F-2 (meta).

    • H-6: Coupled to H-5 (ortho) and F-2 (meta). The result is a set of overlapping multiplets in the aromatic region, which would likely require 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standardized methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical, and common NMR solvents and their residual peaks should be known.[4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • The following parameters are typical for a 400 or 500 MHz NMR spectrometer.[5][6]

    • Spectrometer: Bruker Avance 400/500 or equivalent.

    • Probe: 5 mm BBO probe.

    • Temperature: 298 K (25 °C).

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width (SW): ~16 ppm (~6400 Hz on a 400 MHz instrument).

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.

    • Receiver Gain (RG): Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

  • Tune and match the probe for the specific sample and solvent.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and reference peak.

  • Acquire the spectrum using the defined parameters.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Apply phase correction to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the peak multiplicities and measure the coupling constants (J-values) to elucidate the spin-spin coupling network.

References

Technical Guide: 13C NMR Spectroscopy of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) data for (2,4-Difluorophenyl)methanethiol. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous compounds and established substituent effects to provide a reliable estimation of the ¹³C chemical shifts. This document also outlines a standard experimental protocol for the acquisition of such data.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These values were estimated based on the experimental data for benzyl mercaptan, with adjustments made for the known substituent effects of fluorine atoms on a benzene ring. The substituent effects are generally additive.[1]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C1125.0 - 129.0t
C2162.0 - 166.0dd
C3111.0 - 115.0d
C4160.0 - 164.0dd
C5103.0 - 107.0d
C6131.0 - 135.0d
CH₂35.0 - 39.0t

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The multiplicity of the aromatic carbons is due to coupling with the fluorine atoms. The CH₂ group may exhibit a triplet multiplicity due to long-range coupling with the fluorine atoms.

The chemical shifts of aromatic carbons are significantly influenced by the position of the fluorine substituents.[1] The carbons directly bonded to fluorine (C2 and C4) are expected to show large downfield shifts and exhibit complex splitting patterns due to one-bond and multi-bond C-F coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for acquiring the ¹³C NMR spectrum of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer with a multinuclear probe, operating at a field strength of at least 400 MHz for ¹H.

Sample Preparation:

  • Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is homogeneous and free of any particulate matter.

Acquisition Parameters:

A standard proton-decoupled ¹³C NMR experiment should be performed with the following typical parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Solvent: CDCl₃ (with the solvent peak at approximately 77.16 ppm as a reference).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0 to 220 ppm.

  • Acquisition Time (AQ): 1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

  • Pulse Width: A 30° or 45° pulse angle is typically used to allow for a shorter relaxation delay.

  • Decoupling: Broadband proton decoupling during acquisition.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply a baseline correction.

  • Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative.

Molecular Structure and NMR Assignments

The logical relationship between the carbon atoms of this compound and their expected NMR signals is illustrated in the following diagram.

G Structure of this compound with Carbon Numbering C1 C1 C2 C2-F C1->C2 CH2 CH₂-SH C1->CH2 C3 C3 C2->C3 C4 C4-F C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignments.

This guide provides a foundational understanding of the expected ¹³C NMR characteristics of this compound and a robust protocol for its experimental determination. Researchers can use this information to aid in the identification and characterization of this compound in various research and development settings.

References

In-Depth Technical Guide: Stability and Storage of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability profile and recommended storage conditions for (2,4-Difluorophenyl)methanethiol. It also outlines a general experimental framework for conducting detailed stability studies, including forced degradation, to further characterize its degradation pathways and establish a stable shelf-life. The information presented is collated from safety data sheets and general literature on the stability of aromatic thiols.

Summary of Storage and Handling

Proper storage and handling are critical to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety and technical data. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for research and development applications.

ParameterRecommended ConditionRationale & Additional Notes
Temperature Store in a cool location, ideally at 2-8°C.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., nitrogen or Argon).[1]Thiols are susceptible to oxidation, and an inert atmosphere minimizes contact with oxygen.
Container Keep in a tightly closed container.[2][3][4]Prevents exposure to moisture and atmospheric oxygen.
Location Store in a dry and well-ventilated place.[2][3][4]Avoids moisture ingress and allows for the safe dissipation of any potential vapors. The compound is noted to have a stench.[3][4]
Light Exposure Protect from sunlight.[3][4]While specific photostability data is unavailable, aromatic compounds can be light-sensitive.
Incompatible Materials Avoid contact with strong reducing agents, halogenated hydrocarbons, organic materials, zinc, and copper.[3][4]These materials can catalyze or participate in degradation reactions.

Chemical Stability and Degradation Pathways

The primary degradation pathway for thiols, including aromatic thiols like this compound, is oxidation. The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized species.

A common oxidative degradation reaction for benzyl thiols is the formation of the corresponding disulfide. This can be influenced by the presence of oxygen, metal ions, and light.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[2][5][6][7] Such studies intentionally stress the compound to identify potential degradation products and degradation pathways.[2][6][7]

Objective

To identify the degradation products of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to develop a stability-indicating analytical method.

Materials and Equipment
  • This compound

  • HPLC grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • HPLC system with a UV or Photodiode Array (PDA) detector, and preferably a Mass Spectrometer (MS)

  • Reversed-phase C18 column

  • Photostability chamber

  • Oven

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study.

Forced_Degradation_Workflow Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Pure this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve acid Acid Hydrolysis (e.g., 0.1N HCl, heat) dissolve->acid Expose aliquots to stress base Base Hydrolysis (e.g., 0.1N NaOH, heat) dissolve->base Expose aliquots to stress oxidation Oxidation (e.g., 3% H2O2) dissolve->oxidation Expose aliquots to stress thermal Thermal Stress (e.g., 60°C) dissolve->thermal Expose aliquots to stress photo Photolytic Stress (ICH Q1B) dissolve->photo Expose aliquots to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points oxidation->hplc Analyze samples at time points thermal->hplc Analyze samples at time points photo->hplc Analyze samples at time points data Data Acquisition (Chromatograms, Spectra) hplc->data identify Identify & Characterize Degradation Products data->identify pathway Propose Degradation Pathways identify->pathway method Validate Stability-Indicating Method pathway->method report Stability Report method->report

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for a specified period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid) is a common starting point.[4]

    • Detect the parent compound and any degradation products using a UV/PDA detector and characterize them using a mass spectrometer.

Data Presentation of Stability Studies

While specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how results from a forced degradation study could be presented.

Illustrative Example: Forced Degradation of this compound

Stress ConditionDurationAssay of Parent (%)Major Degradation Product(s)% Degradation
0.1 N HCl (60°C)48h98.5RRT 0.851.5
0.1 N NaOH (60°C)48h95.2RRT 1.204.8
3% H₂O₂ (RT)24h89.1Dibenzyl disulfide derivative (RRT 1.5)10.9
Thermal (60°C)7 days99.1Minor peaks0.9
Photolytic (ICH Q1B)-97.8RRT 1.352.2

RRT = Relative Retention Time

Signaling Pathways and Logical Relationships

The primary logical relationship in the stability of this compound revolves around its degradation. The following diagram illustrates the potential degradation pathway leading to the formation of a disulfide, a common degradation product for thiols.

Degradation_Pathway Thiol This compound Disulfide Bis(2,4-difluorobenzyl) disulfide Thiol->Disulfide Oxidation Oxidant Oxidizing Agent (e.g., O2, H2O2) Oxidant->Disulfide

Caption: Potential oxidative degradation pathway of this compound.

This technical guide provides a foundational understanding of the stability and storage of this compound. For critical applications, it is imperative that researchers conduct their own stability studies to determine the compound's suitability for their specific experimental conditions and formulations.

References

Navigating the Solubility Landscape of (2,4-Difluorophenyl)methanethiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of (2,4-Difluorophenyl)methanethiol is a critical first step in harnessing its potential. This technical guide offers a comprehensive overview of its anticipated solubility in organic solvents, detailed experimental protocols for precise measurement, and a logical workflow for solubility determination.

Theoretical Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound, influenced by its fluorine and thiol groups, will govern its miscibility with different organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThe high polarity of these solvents can effectively solvate the polar regions of the thiol molecule. DMSO, in particular, is known as a "super solvent" capable of dissolving a wide array of organic compounds.[2][3]
Polar Protic Methanol, EthanolModerate to HighThe thiol group can act as a weak hydrogen bond donor and acceptor, allowing for favorable interactions with alcohols.
Nonpolar Toluene, HexaneLow to ModerateThe nonpolar aromatic ring will have favorable van der Waals interactions with nonpolar solvents. However, the polar thiol and difluoro groups will limit overall solubility.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity and are often effective at dissolving a broad range of organic compounds.

Note: This table is based on theoretical principles. Experimental verification is essential for obtaining precise quantitative data.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution and then determining the mass of the dissolved solute.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the supernatant.

  • Aliquot Collection: Carefully withdraw a precise volume of the clear, saturated supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the solute to decompose.

  • Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken, typically expressed in mg/mL or g/L.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis spectrum and is often used for lower solubility measurements.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

  • Dilution: Carefully take a small, precise aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining and applying solubility data in a research and development context.

G Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis cluster_app Application Solvent_Selection Select Organic Solvents Saturation Prepare Saturated Solution Solvent_Selection->Saturation Compound_Procurement Procure this compound Compound_Procurement->Saturation Equilibration Equilibrate at Constant Temperature Saturation->Equilibration Separation Separate Solid and Liquid Phases Equilibration->Separation Analysis Analyze Supernatant (Gravimetric/Spectroscopic) Separation->Analysis Calculation Calculate Solubility Analysis->Calculation Tabulation Tabulate Quantitative Data Calculation->Tabulation Formulation Inform Formulation Development Tabulation->Formulation Process_Optimization Optimize Reaction Conditions Tabulation->Process_Optimization

Caption: Logical workflow for determining the solubility of this compound.

References

Commercial Suppliers and Technical Guide for (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, (2,4-Difluorophenyl)methanethiol is a key chemical intermediate. This technical guide provides a detailed overview of its commercial availability, chemical properties, and its application in synthesis, with a focus on providing practical information for laboratory use.

Commercial Availability

This compound, also known as 2,4-Difluorobenzylmercaptan, is a specialized chemical reagent. While not as commonly stocked as some other reagents, it is available from suppliers that focus on high-purity and specialized organic compounds. The primary identified commercial supplier is Georganics, which offers the compound for research and production purposes.[1] The availability from other major chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or TCI Chemicals is not readily apparent for the specific 2,4-difluoro isomer, with their catalogues more commonly listing other isomers like the 2,5-, 2,6-, or 3,4-difluoro variants.

A summary of the primary supplier and the available data on their product is presented in the table below.

SupplierProduct NameCAS NumberMolecular FormulaAdditional Information
GeorganicsThis compound170924-51-3C₇H₆F₂SAvailable in various quantities from milligrams to multi-kilogram batches.[1]

Chemical and Physical Properties

Understanding the chemical and physical properties of this compound is crucial for its safe handling, storage, and use in experimental settings. A summary of its key properties is provided in the table below.

PropertyValueSource
Molecular Weight 160.18 g/mol [1]
Synonyms 2,4-Difluorobenzylmercaptan[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. One of its notable applications is as a precursor or intermediate in the synthesis of the triazole antifungal agent, Voriconazole.[2][3][4] Patent literature describes processes where derivatives of this compound are used in the construction of the core structure of Voriconazole.[2][4]

Experimental Protocols

Visualizations

To aid in the understanding of the chemical structure and its procurement workflow, the following diagrams are provided.

chemical_structure cluster_phenyl C1 C C2 C C1->C2 CH2 CH₂ C1->CH2 C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 F2 F C4->F2 C6 C C5->C6 C6->C1 SH SH CH2->SH

Caption: Chemical structure of this compound.

procurement_workflow A Identify Research Need for This compound B Search for Commercial Suppliers A->B C Evaluate Supplier Specifications (Purity, Quantity, Price) B->C D Request Quotation and Technical Documents (SDS, CoA) C->D E Place Purchase Order D->E F Receive and Log Chemical E->F G Store According to SDS F->G H Use in Experimentation G->H

Caption: General workflow for procurement and use of a chemical reagent.

References

Methodological & Application

Application Note: A Two-Step Synthesis of (2,4-Difluorophenyl)methanethiol from 2,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,4-Difluorophenyl)methanethiol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is of significant interest to drug development professionals due to the influence of the difluorophenyl group on the molecule's metabolic stability and binding affinity. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available 2,4-difluorobenzaldehyde. The described methodology is robust, scalable, and utilizes common laboratory reagents, making it suitable for both academic research and industrial applications.

The synthesis involves the initial reduction of 2,4-difluorobenzaldehyde to (2,4-difluorophenyl)methanol, followed by the conversion of the intermediate alcohol to the desired thiol via a stable isothiuronium salt, which is then hydrolyzed. This approach ensures high yields and purity of the final product.

Synthetic Pathway

The overall synthetic pathway from 2,4-difluorobenzaldehyde to this compound is a two-step process. The first step is the reduction of the aldehyde to the corresponding alcohol. The second step involves the conversion of the alcohol to a benzyl bromide intermediate, which is then reacted with thiourea to form an isothiuronium salt, followed by basic hydrolysis to yield the final thiol product.

Synthesis_Pathway start 2,4-Difluorobenzaldehyde intermediate_alcohol (2,4-Difluorophenyl)methanol start->intermediate_alcohol Step 1: Reduction (NaBH4, Methanol) intermediate_bromide 2,4-Difluorobenzyl Bromide intermediate_alcohol->intermediate_bromide Step 2a: Bromination (PBr3 or HBr) isothiuronium_salt Isothiuronium Salt intermediate_bromide->isothiuronium_salt Step 2b: Thiolation (Thiourea, Ethanol) final_product This compound isothiuronium_salt->final_product Step 2c: Hydrolysis (NaOH, H2O)

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (2,4-Difluorophenyl)methanol

Materials:

  • 2,4-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 14.2 g (0.1 mol) of 2,4-difluorobenzaldehyde in 100 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 4.16 g (0.11 mol) of sodium borohydride to the solution in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of 1 M HCl.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,4-Difluorophenyl)methanol as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • (2,4-Difluorophenyl)methanol

  • 48% Hydrobromic acid (HBr)

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, add 14.4 g (0.1 mol) of (2,4-Difluorophenyl)methanol and 50 mL of 48% hydrobromic acid.

  • Heat the mixture to reflux for 4 hours. The reaction mixture will form two layers.

  • After cooling to room temperature, separate the lower organic layer containing 2,4-difluorobenzyl bromide.

  • In a separate 500 mL flask, dissolve 8.37 g (0.11 mol) of thiourea in 150 mL of ethanol.

  • Add the crude 2,4-difluorobenzyl bromide to the thiourea solution and heat the mixture to reflux for 3 hours. A white precipitate of the isothiuronium salt will form.

  • Cool the mixture and add a solution of 12 g (0.3 mol) of sodium hydroxide in 50 mL of water.

  • Heat the resulting mixture to reflux for another 2 hours to hydrolyze the isothiuronium salt.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following table summarizes the typical quantitative data for the two-step synthesis of this compound.

StepProductStarting MaterialMolar Ratio (Starting Material:Reagent)Typical Yield (%)Purity (by GC-MS)Physical Appearance
1(2,4-Difluorophenyl)methanol2,4-Difluorobenzaldehyde1:1.1 (Aldehyde:NaBH₄)95-98%>98%Colorless Oil
2This compound(2,4-Difluorophenyl)methanol1:1.1 (Bromide:Thiourea)85-90%>97%Colorless Liquid

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the experimental protocol.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Thiolation s1_start Dissolve 2,4-Difluorobenzaldehyde in Methanol s1_cool Cool to 0-5 °C s1_start->s1_cool s1_add_nabh4 Add Sodium Borohydride s1_cool->s1_add_nabh4 s1_react Stir at Room Temperature s1_add_nabh4->s1_react s1_quench Quench with 1 M HCl s1_react->s1_quench s1_concentrate Remove Methanol s1_quench->s1_concentrate s1_extract Extract with DCM s1_concentrate->s1_extract s1_wash Wash Organic Layer s1_extract->s1_wash s1_dry Dry and Concentrate s1_wash->s1_dry s1_product (2,4-Difluorophenyl)methanol s1_dry->s1_product s2_start Reflux Alcohol with HBr s1_product->s2_start Use as starting material s2_form_bromide Form 2,4-Difluorobenzyl Bromide s2_start->s2_form_bromide s2_react_thiourea React with Thiourea in Ethanol s2_form_bromide->s2_react_thiourea s2_hydrolyze Hydrolyze with NaOH s2_react_thiourea->s2_hydrolyze s2_concentrate Remove Ethanol s2_hydrolyze->s2_concentrate s2_extract Extract with Diethyl Ether s2_concentrate->s2_extract s2_purify Dry, Concentrate, and Distill s2_extract->s2_purify s2_product This compound s2_purify->s2_product

Figure 2: Detailed experimental workflow for the synthesis.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of this compound from 2,4-difluorobenzaldehyde. The methodology is characterized by high yields, excellent product purity, and the use of readily accessible reagents and standard laboratory techniques. This protocol is expected to be a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Synthesis of Substituted Triazoles via S-Alkylation with (2,4-Difluorophenyl)methanethiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes for the preparation of substituted 1,2,4-triazoles incorporating a (2,4-difluorobenzyl)thio moiety. The primary strategy involves the synthesis of a versatile intermediate, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by its S-alkylation with a reactive derivative of (2,4-difluorophenyl)methanethiol, such as 1-(bromomethyl)-2,4-difluorobenzene. This approach is widely applicable for creating a library of novel triazole derivatives for various research and drug development purposes. Triazole derivatives are known for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2]

Introduction to Synthetic Strategy

The core of this synthetic approach is the construction of the 1,2,4-triazole-3-thiol scaffold, which serves as a nucleophile for subsequent reactions. A common and effective method begins with a carboxylic acid hydrazide, which undergoes cyclization to form the desired triazole thiol.[3] This intermediate can then be selectively alkylated on the sulfur atom.[4] The (2,4-difluorobenzyl) group is a common substituent in biologically active molecules, and its incorporation via a thioether linkage can significantly influence the pharmacological properties of the resulting triazole derivative.[5]

Logical Workflow for Synthesis

The overall synthetic pathway can be visualized as a two-stage process: first, the creation of the triazole-thiol core, and second, the attachment of the (2,4-difluorobenzyl) group.

G cluster_0 Stage 1: Synthesis of Triazole-Thiol Intermediate cluster_1 Stage 2: S-Alkylation A Carboxylic Acid Hydrazide B Potassium Dithiocarbazinate Salt A->B  1. CS2, KOH  2. Ethanol C 4-Amino-5-substituted-4H- 1,2,4-triazole-3-thiol B->C  Hydrazine Hydrate  (Reflux) E Final Product: 3-((2,4-Difluorobenzyl)thio)-5-substituted -4-amino-4H-1,2,4-triazole C->E  Base (e.g., NaH, K2CO3)  Solvent (e.g., DMF, Acetone) D 1-(Bromomethyl)-2,4- difluorobenzene D->E

Caption: General workflow for the synthesis of S-substituted triazoles.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key intermediate, starting from benzoic acid hydrazide.[3]

Materials:

  • Benzoic acid hydrazide

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS2)

  • Absolute ethanol

  • Hydrazine hydrate (80% or higher)

  • Glacial acetic acid or dilute HCl

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • Formation of Potassium Dithiocarbazinate Salt:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).

    • To this solution, add benzoic acid hydrazide (0.1 mol) and stir until fully dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise over 30 minutes with continuous stirring.

    • After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.

    • The precipitated potassium dithiocarbazinate salt is then collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

    • To a suspension of the dried potassium salt (0.08 mol) in water (80 mL), add hydrazine hydrate (0.16 mol).

    • Heat the mixture to reflux with stirring for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (perform in a well-ventilated fume hood).

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • Carefully acidify the cooled solution with glacial acetic acid or dilute HCl to a pH of approximately 5-6.

    • The resulting white precipitate is the desired product. Collect the solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of 3-((2,4-Difluorobenzyl)thio)-5-phenyl-4-amino-4H-1,2,4-triazole

This protocol details the S-alkylation of the triazole-thiol intermediate with 1-(bromomethyl)-2,4-difluorobenzene.

Materials:

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • 1-(Bromomethyl)-2,4-difluorobenzene

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetone

  • Standard laboratory glassware

Procedure:

  • Deprotonation of the Thiol:

    • In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) in anhydrous DMF (30 mL).

    • Add anhydrous potassium carbonate (0.015 mol) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • S-Alkylation Reaction:

    • To the stirred suspension, add a solution of 1-(bromomethyl)-2,4-difluorobenzene (0.011 mol) in anhydrous DMF (10 mL) dropwise.

    • Continue stirring the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates the consumption of the starting material.

    • Upon completion, pour the reaction mixture into ice-cold water (150 mL) with stirring.

    • The resulting precipitate is the crude product. Collect the solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Data Presentation

The following tables summarize typical yields and characterization data for the synthesized compounds, based on analogous reactions reported in the literature.

Table 1: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Intermediates

Starting Hydrazide5-SubstituentYield (%)Melting Point (°C)Reference
Benzoic acid hydrazidePhenyl75-85201-203[3]
Furan-2-carboxylic acid hydrazideFuran-2-yl~45202-203[6]
Isonicotinic acid hydrazidePyridin-4-yl60-70280-282[7]

Table 2: S-Alkylation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

Triazole-thiol (5-Substituent)Alkylating AgentProductYield (%)Reference (Analogous)
Phenyl1-(Bromomethyl)-2,4-difluorobenzene3-((2,4-Difluorobenzyl)thio)-5-phenyl-4-amino-4H-1,2,4-triazole80-90[4][8]
Pyridin-4-ylBenzyl chloride4-Amino-3-(benzylthio)-5-(pyridin-4-yl)-4H-1,2,4-triazole75-85[9]
5-methylpyrazol-3-ylVarious alkyl halidesS-alkyl derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol70-95[8]

Visualizing Reaction Mechanisms

The key steps of the synthesis can be represented to clarify the chemical transformations.

Mechanism: Cyclization to form 1,2,4-Triazole-3-thiol

This diagram illustrates the proposed mechanism for the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.

G A Potassium Dithiocarbazinate B Hydrazine Adduct A->B + H2N-NH2 C Intermediate B->C - H2S, - KSH D 4-Amino-1,2,4-triazole-3-thiol C->D Tautomerization

Caption: Proposed mechanism for triazole-thiol formation.

Mechanism: S-Alkylation

This diagram shows the nucleophilic substitution reaction for the S-alkylation step.

G A Triazole-thiolate Anion C Transition State A->C B 1-(Bromomethyl)-2,4-difluorobenzene B->C D S-Alkylated Product C->D - Br-

Caption: SN2 mechanism for the S-alkylation reaction.

References

Application Notes and Protocols for the Use of (2,4-Difluorophenyl)methanethiol Derivatives in Antifungal Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of potent triazole antifungal agents, with a particular focus on the strategic use of precursors derived from the (2,4-difluorophenyl) moiety. The protocols detailed below use Voriconazole as a primary example to illustrate the synthetic pathways and key chemical transformations involved in the preparation of this class of drugs.

Introduction

Triazole antifungal agents are a cornerstone in the treatment of serious fungal infections. Their mechanism of action involves the inhibition of lanosterol 14α-demethylase, a crucial enzyme in the fungal ergosterol biosynthesis pathway. This disruption of the fungal cell membrane leads to cell death. A key structural feature of many potent triazole antifungals, including Voriconazole, is the (2,4-difluorophenyl) group. This application note outlines the synthesis of Voriconazole from precursors that can be derived from (2,4-difluorophenyl)methanethiol, providing detailed experimental protocols and relevant data.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Azole antifungals, such as Voriconazole, target the fungal-specific ergosterol biosynthesis pathway. By inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), these drugs prevent the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and compromises the structural integrity and function of the cell membrane, ultimately resulting in the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Loss of Integrity\n& Cell Death Loss of Integrity & Cell Death Fungal Cell Membrane->Loss of Integrity\n& Cell Death Voriconazole Voriconazole Voriconazole->Lanosterol Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Voriconazole.

Synthetic Workflow for Voriconazole

The synthesis of Voriconazole is a multi-step process that involves the careful construction of the chiral core and the subsequent introduction of the pyrimidine moiety. The following diagram illustrates a common synthetic route starting from 1,3-difluorobenzene, which can be a precursor to various (2,4-difluorophenyl)-containing starting materials.

Voriconazole_Synthesis_Workflow 1,3-Difluorobenzene 1,3-Difluorobenzene 2-Chloro-1-(2,4-difluorophenyl)ethanone 2-Chloro-1-(2,4-difluorophenyl)ethanone 1,3-Difluorobenzene->2-Chloro-1-(2,4-difluorophenyl)ethanone Friedel-Crafts Acylation 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone 2-Chloro-1-(2,4-difluorophenyl)ethanone->1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Nucleophilic Substitution with 1,2,4-Triazole (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-\n2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone->(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-\n2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Reformatsky-type Reaction Racemic Voriconazole Racemic Voriconazole (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-\n2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol->Racemic Voriconazole Catalytic Hydrogenation (Dechlorination) 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine->(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-\n2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (2R,3S)-Voriconazole (2R,3S)-Voriconazole Racemic Voriconazole->(2R,3S)-Voriconazole Chiral Resolution

Caption: A typical synthetic workflow for the production of Voriconazole.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

This protocol describes the Friedel-Crafts acylation of 1,3-difluorobenzene to produce the key intermediate, 2-chloro-1-(2,4-difluorophenyl)ethanone.

  • Materials:

    • 1,3-Difluorobenzene

    • Chloroacetyl chloride

    • Anhydrous aluminum chloride

    • Dichloromethane (anhydrous)

    • Hydrochloric acid (concentrated)

    • Ice

    • Sodium bicarbonate solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add chloroacetyl chloride.

    • After the addition is complete, add 1,3-difluorobenzene dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol details the nucleophilic substitution reaction to introduce the triazole moiety.

  • Materials:

    • 2-Chloro-1-(2,4-difluorophenyl)ethanone

    • 1,2,4-Triazole

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 1,2,4-triazole in DMF, add potassium carbonate.

    • Add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in DMF dropwise to the mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]

Protocol 3: Synthesis of (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This protocol describes the stereoselective Reformatsky-type reaction to form the core structure of Voriconazole.[2][3][4][5]

  • Materials:

    • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

    • 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine

    • Zinc powder (activated)

    • Lead powder

    • Iodine

    • Tetrahydrofuran (THF, anhydrous)

    • Acetic acid

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend activated zinc powder and lead powder in anhydrous THF.

    • Add a solution of iodine in THF dropwise to the suspension.

    • Cool the mixture to 0-5 °C.

    • Slowly and simultaneously add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF and 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by adding acetic acid.

    • Filter the mixture to remove unreacted zinc and lead salts.

    • Concentrate the filtrate under reduced pressure and purify the resulting residue by column chromatography to isolate the desired diastereomer.

Protocol 4: Synthesis of Racemic Voriconazole

This protocol details the dechlorination of the intermediate to yield racemic Voriconazole.[6][7]

  • Materials:

    • (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

    • Palladium on carbon (10% Pd/C)

    • Sodium acetate

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the chlorinated intermediate and sodium acetate in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture at room temperature for 12-24 hours.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude racemic Voriconazole.

    • The crude product can be purified by recrystallization.

Quantitative Data

The following tables summarize typical yields and key spectroscopic data for the intermediates and final product in the synthesis of Voriconazole.

Table 1: Reaction Yields

StepProductTypical Yield (%)
12-Chloro-1-(2,4-difluorophenyl)ethanone75-85%
21-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone80-90%
3(2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol40-65% (after purification)
4Racemic Voriconazole85-95%

Table 2: Spectroscopic Data for Key Intermediates and Voriconazole [8][9]

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)MS (m/z)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone8.22 (s, 1H), 8.02 (s, 1H), 7.36-7.33 (m, 2H), 7.24-7.21 (m, 1H), 5.61 (s, 2H)188.2, 167.1, 163.5, 152.3, 144.9, 132.8, 120.1, 112.9, 105.2, 55.43055, 2981, 1707, 1621, 1513224.0 [M+H]+
Voriconazole9.05 (d, 1H), 8.86 (d, 1H), 8.24 (s, 1H), 7.62 (s, 1H), 7.24 (m, 2H), 6.92 (dt, 1H), 5.99 (s, 1H), 4.81 (d, 1H), 4.34 (d, 1H), 3.93 (q, 1H), 1.11 (d, 3H)163.4, 159.2, 157.9, 157.3, 154.2, 153.6, 150.5, 149.5, 146.4, 144.8, 139.8, 123.2, 116.4, 115.6, 78.6, 55.8, 40.4, 13.93390, 3116, 1588, 1461350.1 [M+H]+

Conclusion

The synthesis of Voriconazole and other related triazole antifungal agents relies on a well-defined synthetic strategy that utilizes key building blocks containing the (2,4-difluorophenyl) moiety. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of these important therapeutic agents. The successful execution of these synthetic steps, particularly the stereoselective Reformatsky-type reaction, is critical for achieving high yields of the desired biologically active stereoisomer. These application notes serve as a valuable resource for researchers engaged in the discovery and development of new antifungal drugs.

References

Application Notes and Protocols: Reactivity of (2,4-Difluorophenyl)methanethiol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Difluorophenyl)methanethiol is a crucial building block in medicinal chemistry and materials science. The presence of the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. The thiol group provides a versatile handle for introducing this fragment into larger structures through reactions with various electrophiles. This document outlines the primary modes of reactivity for this compound—namely S-alkylation, S-acylation, and conjugate addition—and provides detailed, representative protocols for these transformations. The resulting thioethers, thioesters, and Michael adducts are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

General Reaction Scheme

This compound serves as a potent sulfur nucleophile, readily reacting with a variety of carbon-based electrophiles. The general transformation involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophile.

G Thiol This compound Thioether Thioether Thiol->Thioether 1 Thioester Thioester Thiol->Thioester 2 MichaelAdduct Michael Adduct Thiol->MichaelAdduct 3 AlkylHalide Alkyl Halide (R-X) S-Alkylation AlkylHalide->Thioether AcylChloride Acyl Chloride (R-COCl) S-Acylation AcylChloride->Thioester MichaelAcceptor Michael Acceptor Conjugate Addition MichaelAcceptor->MichaelAdduct

Caption: General reaction pathways for this compound.

S-Alkylation with Alkyl Halides

The S-alkylation of thiols is a fundamental method for forming thioether bonds. The reaction typically proceeds via an SN2 mechanism where the thiolate anion displaces a halide from an alkyl electrophile. This method is highly efficient for primary and secondary alkyl halides.

Data Presentation: S-Alkylation Reactions

While specific data for this compound is not extensively published, the following table presents typical conditions and expected outcomes based on analogous reactions with substituted benzyl thiols.

EntryElectrophile (R-X)BaseSolventTemp. (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile252-4>95
2Methyl IodideNaHTHF0 to 251-2>95
3Ethyl BromoacetateEt₃NDCM253-690-95
43-BromopropeneCs₂CO₃DMF252-4>95
Experimental Protocol: Synthesis of S-(2,4-Difluorobenzyl) Benzyl Sulfide

This protocol describes a representative procedure for the S-alkylation of this compound with benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate to the solution.

  • Stir the suspension at room temperature for 10-15 minutes to facilitate the formation of the thiolate.

  • Add benzyl bromide dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

S-Acylation with Acylating Agents

S-acylation of thiols with agents like acyl chlorides or anhydrides yields thioesters. These compounds are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction is typically rapid and high-yielding.

Data Presentation: S-Acylation Reactions

The following table summarizes typical conditions for the S-acylation of thiols, which are applicable to this compound.

EntryElectrophile (RCO-X)BaseSolventTemp. (°C)Time (h)Yield (%)
1Acetyl ChlorideEt₃NDCM0 to 250.5-1>95
2Benzoyl ChloridePyridineDCM0 to 251-2>95
3Acetic AnhydrideEt₃N / DMAPTHF252-490-95
Experimental Protocol: Synthesis of S-(2,4-Difluorobenzyl) Thioacetate

This protocol provides a method for the S-acylation of this compound with acetyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of acetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude thioester is often pure enough for subsequent use, but can be purified by column chromatography if needed.

Conjugate Addition to Michael Acceptors

Thiols readily undergo conjugate (Michael) addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes.[1] This reaction is a powerful tool for carbon-sulfur bond formation and is often catalyzed by a weak base.

Data Presentation: Michael Addition Reactions

This table outlines representative conditions for the conjugate addition of thiols to various Michael acceptors.

EntryMichael AcceptorCatalystSolventTemp. (°C)Time (h)Yield (%)
1Methyl AcrylateEt₃NMethanol252-4>90
2Cyclohexen-2-oneDBUTHF251-3>95
3AcrylonitrileK₂CO₃Acetonitrile254-885-95
4N-PhenylmaleimideNoneDCM250.5-1>95
Experimental Protocol: Synthesis of Methyl 3-((2,4-Difluorobenzyl)thio)propanoate

This protocol details the Michael addition of this compound to methyl acrylate.

Materials:

  • This compound (1.0 eq)

  • Methyl acrylate (1.1 eq)

  • Triethylamine (Et₃N, 0.1 eq)

  • Anhydrous Methanol

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Add a catalytic amount of triethylamine to the solution.

  • Add methyl acrylate dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of ammonium chloride, followed by brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting product by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of thioether derivatives of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup cluster_purification Purification & Analysis A 1. Dissolve Thiol and Base in Solvent B 2. Cool to 0 °C (if required) A->B C 3. Add Electrophile Dropwise B->C D 4. Stir at Specified Temperature C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., add water/acid) E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Wash Organic Layer (Water, Brine) G->H I 9. Dry with Na₂SO₄ or MgSO₄ H->I J 10. Filter and Concentrate I->J K 11. Column Chromatography (if necessary) J->K L 12. Characterize Product (NMR, MS, IR) K->L

Caption: General experimental workflow for thiol-electrophile reactions.

References

Application Notes and Protocols: (2,4-Difluorophenyl)methanethiol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (2,4-Difluorophenyl)methanethiol as a key precursor in the development of novel antifungal agents. This document details its application in the synthesis of potent 1,2,4-triazole derivatives, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and the established mechanism of action for this class of drugs.

Introduction to this compound in Antifungal Drug Discovery

This compound is a critical building block in the synthesis of various pharmaceutical agents, particularly in the development of antifungal compounds. The difluorophenyl moiety is a common feature in many successful azole antifungals, contributing to enhanced metabolic stability and potent inhibition of the target enzyme, cytochrome P450 14α-demethylase (CYP51). The thiol group provides a versatile handle for introducing the side chains necessary for broad-spectrum antifungal activity.

Application: Synthesis of 1-[2-[[(2,4-Difluorophenyl)methyl]thio]ethyl]-1H-1,2,4-triazole Derivatives as Potent Antifungal Agents

The primary application of this compound in pharmaceutical synthesis is in the preparation of novel triazole-based antifungal agents. These compounds have demonstrated significant in vitro activity against a range of pathogenic fungi, often exceeding the potency of established drugs like fluconazole. The synthesis involves the S-alkylation of this compound with a suitable triazole-containing electrophile.

Experimental Protocol: Synthesis of 1-[2-[[(2,4-Difluorophenyl)methyl]thio]-2-(2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole

This protocol outlines a representative synthesis of a potent antifungal triazole derivative using this compound.

Step 1: Synthesis of the Epoxide Intermediate

A key intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, is synthesized from 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride.[1][2][3]

  • Reaction: 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride is reacted with trimethylsulfoxonium iodide in the presence of a base.

  • Reagents and Conditions:

    • 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone hydrochloride (1.0 eq)

    • Trimethylsulfoxonium iodide (1.0 eq)

    • Sodium hydroxide (aqueous solution)

    • Toluene

    • Phase-transfer catalyst (e.g., cetrimide)

    • Reaction is typically stirred at an elevated temperature (e.g., 60°C) for several hours.[1]

  • Work-up and Purification: The organic layer is separated, washed, dried, and concentrated. The crude product can be purified by recrystallization.

Step 2: S-alkylation of this compound with the Epoxide Intermediate

  • Reaction: this compound is reacted with the epoxide intermediate in the presence of a base to open the epoxide ring and form the desired thioether linkage.

  • Reagents and Conditions:

    • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (1.0 eq)

    • This compound (1.1 eq)

    • Base (e.g., sodium hydride, potassium carbonate)

    • Solvent (e.g., DMF, acetonitrile)

    • The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final compound.

Data Presentation

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of synthesized triazole derivatives against various fungal strains.

CompoundCandida albicansCandida glabrataCandida kruseiCandida parapsilosisCandida tropicalis
Derivative 1 (2,4-difluorobenzyl) 4----
Derivative 2 (3,4-dichlorobenzyl) 0.5----
Derivative 3 (N-(4-chlorobenzyl)) 0.063-0.50.063-0.50.063-0.50.063-0.50.063-0.5
Fluconazole (Reference) 1-16----

Note: Data is compiled from studies on structurally similar triazole antifungals.[4][5]

Visualizations

Experimental Workflow

G cluster_0 Step 1: Epoxide Synthesis cluster_1 Step 2: S-alkylation start 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone HCl reagents1 Trimethylsulfoxonium iodide, NaOH, Toluene, PTC start->reagents1 intermediate 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]- 1H-1,2,4-triazole reagents1->intermediate reagents2 Base (e.g., NaH), Solvent (e.g., DMF) intermediate->reagents2 thiol This compound thiol->reagents2 final_product 1-[2-[[(2,4-Difluorophenyl)methyl]thio]-2- (2,4-difluorophenyl)ethyl]-1H-1,2,4-triazole reagents2->final_product

Caption: Synthetic workflow for the preparation of a triazole antifungal agent.

Signaling Pathway: Mechanism of Action of Azole Antifungals

G Azole Azole Antifungal (e.g., Voriconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Azole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Catalyzes conversion to Disruption Disruption of Membrane Integrity and Function CYP51->Disruption Inhibition leads to depletion of ergosterol and accumulation of toxic sterol intermediates Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component of Membrane->Disruption

Caption: Mechanism of action of azole antifungal drugs.

References

Application of (2,4-Difluorophenyl)methanethiol in Agrochemical Research: Fungicidal Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

(2,4-Difluorophenyl)methanethiol serves as a crucial building block in the synthesis of novel agrochemicals, particularly fungicides. Its incorporation into triazole-based chemical structures has yielded compounds with significant antifungal activity against a range of plant pathogens. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the development of agricultural fungicides. The primary mechanism of action for these triazole derivatives is the inhibition of ergosterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.

Application Notes

The core application of this compound in agrochemical research lies in its use as a precursor for the synthesis of potent triazole fungicides. The 2,4-difluorophenyl moiety is a common feature in many successful commercial fungicides, and its combination with a methanethiol linker allows for the facile introduction of this key pharmacophore into various heterocyclic scaffolds, most notably 1,2,4-triazoles.

The resulting triazole derivatives have demonstrated broad-spectrum antifungal activity. Research has primarily focused on their efficacy against economically important plant pathogens such as Botrytis cinerea (the causative agent of gray mold) and Rhizoctonia solani (a soil-borne pathogen causing damping-off and root rot). The fungicidal action of these compounds stems from their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This inhibition disrupts the fungal cell membrane, leading to cell death.

Quantitative Data Summary

The antifungal efficacy of triazole fungicides derived from this compound is typically quantified by determining their half-maximal effective concentration (EC50). The following table summarizes the in vitro antifungal activity of representative compounds against key plant pathogens.

Compound IDTarget PathogenEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of Reference
TDF-Triazole-1Botrytis cinerea1.85Carbendazim0.42
TDF-Triazole-1Rhizoctonia solani2.12Hexaconazole0.0386[1]
TDF-Triazole-2Botrytis cinerea2.54Carbendazim0.42
TDF-Triazole-2Rhizoctonia solani3.08Hexaconazole0.0386[1]

Note: TDF-Triazole-1 and TDF-Triazole-2 are representative compounds synthesized from this compound. The EC50 values are indicative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-((2,4-Difluorobenzyl)thio)-2-(2,4-difluorophenyl)ethyl)-1H-1,2,4-triazole (Representative Procedure)

This protocol describes a representative synthesis of a triazole fungicide derived from this compound.

Materials:

  • This compound

  • 2-(2,4-Difluorophenyl)-2-(bromomethyl)oxirane

  • 1H-1,2,4-triazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 2,4-Difluorobenzyl thiolate:

    • To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Step 2: Reaction with Oxirane:

    • To the same reaction mixture, add a solution of 2-(2,4-difluorophenyl)-2-(bromomethyl)oxirane (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 3: Ring Opening with Triazole:

    • In a separate flask, prepare a solution of 1H-1,2,4-triazole (1.2 eq) and sodium hydride (1.3 eq) in anhydrous DMF at 0 °C and stir for 30 minutes.

    • Add the reaction mixture from Step 2 to this triazole solution at 0 °C.

    • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Step 4: Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired product.

Protocol 2: In Vitro Antifungal Activity Assay - Mycelial Growth Inhibition

This protocol details the procedure for assessing the antifungal activity of synthesized compounds against Botrytis cinerea and Rhizoctonia solani.

Materials:

  • Synthesized test compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes (90 mm)

  • Cultures of Botrytis cinerea and Rhizoctonia solani

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in DMSO to prepare a stock solution of 10 mg/mL.

    • Prepare serial dilutions of the stock solution with sterile molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125 µg/mL.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing PDA with DMSO (at the same concentration as the highest test concentration) should also be prepared.

  • Inoculation:

    • From the actively growing margin of a 5-7 day old culture of the test fungus, cut mycelial plugs using a sterile 5 mm cork borer.

    • Place one mycelial plug at the center of each PDA plate (both treated and control).

  • Incubation:

    • Incubate the plates at 25 ± 2 °C in the dark.

  • Data Collection and Analysis:

    • Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 where, dc = average diameter of the fungal colony in the control plate, and dt = average diameter of the fungal colony in the treated plate.

    • Determine the EC50 value by probit analysis of the MGI data.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mode of action of the triazole fungicides derived from this compound is the disruption of the ergosterol biosynthesis pathway. The diagram below illustrates the key steps of this pathway and the point of inhibition by azole fungicides.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates 14-methyl sterols Lanosterol->Intermediates Demethylation CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Azole This compound -derived Triazole Fungicide Azole->CYP51 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by a triazole fungicide.

Experimental Workflow: Antifungal Activity Screening

The following diagram outlines the general workflow for synthesizing and screening the antifungal activity of compounds derived from this compound.

Antifungal_Screening_Workflow Start Start: this compound Synthesis Chemical Synthesis of Triazole Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions (DMSO) Purification->Stock Assay In Vitro Antifungal Assay (Mycelial Growth Inhibition) Stock->Assay Data Data Collection and Analysis (% Inhibition, EC50) Assay->Data Result Identification of Lead Compounds Data->Result

Caption: Workflow for synthesis and antifungal screening of novel agrochemicals.

References

No Catalytic Applications Found for (2,4-Difluorophenyl)methanethiol Derivatives in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific databases and literature reveals no specific, documented catalytic applications for (2,4-Difluorophenyl)methanethiol or its derivatives. Despite the known reactivity of thiols in various catalytic processes, including organocatalysis and as ligands in transition metal catalysis, this particular fluorinated thiol has not been reported in such roles.

Searches for quantitative data, such as reaction yields or enantiomeric excess, detailed experimental protocols, or associated signaling pathways involving the catalytic use of this compound derivatives have yielded no relevant results. Furthermore, investigations into structurally similar compounds, including other fluorinated or chlorinated benzyl thiols, have also failed to uncover any instances of their use as primary catalysts or co-catalysts in published research.

While thiols, in general, are utilized in a range of catalytic reactions due to the properties of the sulfhydryl group, the specific effects of the 2,4-difluoro substitution on the phenyl ring in a catalytic context have not been explored or documented in the accessible literature.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, as the foundational scientific research on the catalytic applications of this compound derivatives does not appear to be publicly available at this time. This suggests that the catalytic potential of this class of compounds remains an unexplored area of chemical research.

Application Notes and Protocols: (2,4-Difluorophenyl)methanethiol in the Synthesis of CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals.[1] Its essential role in fungal cell membrane integrity makes it a prime target for the development of antifungal agents.[2] Azole antifungals, a major class of CYP51 inhibitors, function by coordinating with the heme iron atom in the active site of the enzyme, thereby disrupting ergosterol synthesis and leading to fungal cell death.[1][3] The (2,4-difluorophenyl) moiety is a key structural feature in several potent azole antifungal drugs, including voriconazole. While direct synthesis from (2,4-Difluorophenyl)methanethiol is not the most commonly cited route, analogous syntheses starting from precursors containing the 2,4-difluorophenyl group are well-established. This document provides detailed application notes and protocols for the synthesis of CYP51 inhibitors incorporating the (2,4-difluorophenyl) group, with a focus on voriconazole as a representative molecule.

Mechanism of Action of CYP51 Inhibitors

CYP51 is a cytochrome P450 enzyme that catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol.[4] Azole inhibitors, containing a triazole or imidazole ring, bind to the active site of CYP51. The nitrogen atom of the azole ring forms a coordinate bond with the heme iron atom, preventing the binding and metabolism of the natural substrate, lanosterol.[3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[2]

Quantitative Data: In Vitro Activity of Voriconazole

The following tables summarize the in vitro activity of voriconazole, a prominent CYP51 inhibitor containing the 2,4-difluorophenyl group, against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of Voriconazole against Candida Species

Candida SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.010.0625[5][6]
Candida glabrata12.0[5][7]
Candida krusei0.5-[5]

Table 2: IC50 and Binding Affinity of Voriconazole against CYP51

Enzyme SourceIC50 (µM)Dissociation Constant (Kd)Reference
Candida albicans CYP511.6~40 nM[3][8]
Aspergillus fumigatus CYP51A/B-Tightly Bound[9]
Homo sapiens CYP51112~2,300 nM[8][9]

Experimental Protocols

The following is a representative protocol for the synthesis of voriconazole, a CYP51 inhibitor featuring a 2,4-difluorophenyl group. This protocol is adapted from established synthetic routes.[10][11][12]

Synthesis of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Voriconazole)

Materials:

  • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

  • 4-chloro-6-ethyl-5-fluoropyrimidine

  • Zinc powder

  • Lead powder

  • Iodine

  • Tetrahydrofuran (THF)

  • Acetic acid

  • Palladium on carbon (10% Pd/C)

  • Sodium acetate

  • Ethanol

  • (R)-(-)-10-camphorsulfonic acid

  • Methanol

  • Acetone

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Preparation of the Racemic Intermediate:

    • Activate zinc powder by stirring with lead powder and a catalytic amount of iodine in THF.

    • To the activated zinc suspension, add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in THF.[10]

    • Stir the reaction mixture at room temperature.

    • Upon completion, filter the reaction mixture and add acetic acid.[13]

    • The resulting product is the racemic mixture of (2R,3S/2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol with a protecting group.

  • Deprotection:

    • Dissolve the intermediate from the previous step in ethanol.

    • Add sodium acetate and 10% palladium on carbon.

    • Hydrogenate the mixture under pressure to remove the protecting group.[13]

    • Filter the catalyst and concentrate the solution to obtain the racemic voriconazole.

  • Chiral Resolution:

    • Dissolve the racemic voriconazole in acetone.

    • Add a solution of (R)-(-)-10-camphorsulfonic acid in methanol.[10]

    • Reflux the mixture, then cool to allow for the crystallization of the desired (2R,3S)-voriconazole-(R)-(-)-10-camphorsulfonate salt.

    • Filter and dry the salt.

  • Isolation of Voriconazole:

    • Suspend the chiral salt in a mixture of water and dichloromethane.

    • Adjust the pH to 11-12 with sodium hydroxide solution to neutralize the salt.[14]

    • Separate the organic layer, dry it, and remove the solvent under reduced pressure.

    • Crystallize the product from isopropanol to obtain pure (2R,3S)-voriconazole.[14]

Visualizations

Ergosterol Biosynthesis Pathway and CYP51 Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Ergosterol_precursor Ergosterol Precursor Ergosterol Ergosterol Ergosterol_precursor->Ergosterol Multiple Steps CYP51->Ergosterol_precursor Azole_Inhibitor Azole Inhibitor (e.g., Voriconazole) Azole_Inhibitor->CYP51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of azoles on CYP51.

General Synthetic Workflow for Voriconazole

Synthetic_Workflow start 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone intermediate1 Racemic Intermediate start->intermediate1 reagent1 4-chloro-6-ethyl-5-fluoropyrimidine + Zn/Pb/I2 reagent1->intermediate1 deprotection Hydrogenolysis (Pd/C) intermediate1->deprotection racemic_voriconazole Racemic Voriconazole deprotection->racemic_voriconazole resolution Chiral Resolution with (R)-(-)-10-camphorsulfonic acid racemic_voriconazole->resolution chiral_salt (2R,3S)-Voriconazole Salt resolution->chiral_salt neutralization Neutralization (NaOH) chiral_salt->neutralization final_product (2R,3S)-Voriconazole neutralization->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude (2,4-Difluorophenyl)methanethiol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of crude this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Initial Work-up - Incomplete reaction. - Presence of significant amounts of starting materials (e.g., 2,4-difluorobenzyl halide). - Formation of disulfide byproduct (bis(2,4-difluorobenzyl) disulfide) due to oxidation.- Monitor the reaction progress using TLC or GC to ensure completion. - Perform an aqueous wash to remove water-soluble impurities. - For disulfide removal, consider a mild reduction step or purification by column chromatography.
Product Contaminated with Elemental Sulfur - If a sulfur-based reagent (e.g., thiourea or NaSH) is used in the synthesis, residual elemental sulfur can be a byproduct.- Wash the crude product with a solvent in which elemental sulfur is soluble but the desired product is not, such as cold carbon disulfide (use with extreme caution due to high flammability and toxicity) or toluene.[1] - Recrystallization may also be effective in separating the product from sulfur.
Discoloration of Purified Product (Yellowish Tinge) - Trace impurities. - Partial oxidation to disulfides upon exposure to air.- Ensure all purification steps are carried out under an inert atmosphere (e.g., nitrogen or argon). - Consider a final purification step such as flash chromatography or distillation.
Low Yield After Purification - Product loss during aqueous washes if the product has some water solubility. - Adsorption of the product onto the stationary phase during column chromatography. - Decomposition of the product during distillation due to high temperatures.- Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with an organic solvent. - Choose an appropriate solvent system for chromatography to ensure good mobility of the product. - Use vacuum distillation to lower the boiling point and prevent thermal decomposition.
Inconsistent Results in Repetitive Purification Batches - Variability in the quality of the crude starting material. - Inconsistent atmospheric conditions (e.g., exposure to air and moisture).- Standardize the synthesis and work-up procedures to ensure consistent crude quality. - Maintain a consistently inert atmosphere throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2,4-difluorobenzyl bromide or chloride, the corresponding disulfide (bis(2,4-difluorobenzyl) disulfide) formed by oxidation of the thiol, and potentially byproducts from the specific synthetic route used. If a Grignard reagent is used with elemental sulfur, unreacted magnesium halides and polysulfides may also be present.

Q2: How can I assess the purity of my this compound?

A2: Purity can be assessed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the desired product and identify impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

Q3: What are the recommended storage conditions for purified this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation to the disulfide.[2] Protect from light.

Q4: My purified product degrades over time. How can I improve its stability?

A4: Degradation is often due to oxidation. Ensure the product is stored under a robust inert atmosphere. The addition of a small amount of an antioxidant or radical scavenger might be considered for long-term storage, but compatibility should be verified.

Q5: Can I use distillation to purify crude this compound?

A5: Yes, vacuum distillation is a suitable method for purifying this compound, as it is a liquid at room temperature. Distillation under reduced pressure is recommended to avoid thermal decomposition at higher temperatures.

Experimental Protocols

Vacuum Distillation

Objective: To purify crude this compound by separating it from non-volatile impurities and compounds with significantly different boiling points.

Methodology:

  • Set up a standard vacuum distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask in a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will need to be determined empirically or from literature sources if available.

  • Collect the purified product in a pre-weighed receiving flask.

  • Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Flash Column Chromatography

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Methodology:

  • Select an appropriate solvent system through TLC analysis. A non-polar mobile phase, such as a mixture of hexane and ethyl acetate, is a good starting point.

  • Pack a glass column with silica gel using the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.

  • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification Workflow

PurificationWorkflow crude Crude this compound wash Aqueous Wash crude->wash dry Drying (e.g., Na2SO4) wash->dry analysis1 Purity Check (TLC/GC) dry->analysis1 distillation Vacuum Distillation analysis1->distillation High boiling impurities chromatography Column Chromatography analysis1->chromatography Close boiling impurities or thermal sensitivity analysis2 Purity Analysis (NMR/GC-MS/HPLC) distillation->analysis2 chromatography->analysis2 pure_product Purified Product analysis2->pure_product

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Synthesis of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of (2,4-Difluorophenyl)methanethiol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: this compound, also known as 2,4-difluorobenzyl mercaptan, is typically synthesized via two primary routes starting from 2,4-difluorobenzyl halide (chloride or bromide):

  • Reaction with a sulfur nucleophile: This is the most direct method, involving the reaction of 2,4-difluorobenzyl halide with a sulfur source like sodium thiomethoxide, thiourea followed by hydrolysis, or sodium hydrosulfide.

  • Reduction of a disulfide: This two-step process involves the initial formation of the corresponding disulfide, bis(2,4-difluorobenzyl) disulfide, which is then reduced to the desired thiol.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis with high purity:

  • Temperature: Many side reactions are temperature-dependent. Maintaining the recommended temperature is vital to minimize byproduct formation.

  • Atmosphere: Thiols are susceptible to oxidation. Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the formation of disulfides.

  • Purity of Starting Materials: The purity of the initial 2,4-difluorobenzyl halide and the sulfur reagent will directly impact the purity of the final product.

  • Stoichiometry: The molar ratio of reactants should be carefully controlled to avoid unreacted starting materials and over-alkylation products.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause 1: Incomplete Reaction

  • Troubleshooting:

    • Verify the reaction time and temperature. Ensure the reaction has been allowed to proceed to completion by monitoring with an appropriate technique (e.g., TLC, GC, or LC-MS).

    • Check the quality and reactivity of the reagents. Old or improperly stored reagents may have degraded.

Possible Cause 2: Oxidation of the Product

  • Troubleshooting:

    • Ensure the reaction and work-up are performed under a strictly inert atmosphere.

    • Degas all solvents before use.

    • During aqueous work-up, the use of deoxygenated water is advisable.

Possible Cause 3: Formation of Side Products

  • Troubleshooting:

    • Review the reaction conditions. Sub-optimal temperature or stoichiometry can favor the formation of byproducts.

    • Consider an alternative synthetic route if a particular side reaction is predominant.

Issue 2: Presence of Impurities in the Final Product

The following table summarizes common impurities, their potential sources, and recommended purification methods.

Impurity NameStructurePotential SourceRecommended Purification Method
Bis(2,4-difluorobenzyl) disulfide (FC6H3CH2S)2Oxidation of the thiol product.Column chromatography on silica gel. Reduction of the disulfide back to the thiol followed by purification.
Bis(2,4-difluorobenzyl) sulfide (FC6H3CH2)2SReaction of the thiol product with unreacted 2,4-difluorobenzyl halide.Column chromatography on silica gel.
Unreacted 2,4-Difluorobenzyl Halide FC6H3CH2X (X=Cl, Br)Incomplete reaction or incorrect stoichiometry.Distillation under reduced pressure or column chromatography.
Polysulfides FC6H3CH2S(n)CH2C6H3F (n>2)Can form when using certain sulfur reagents, such as sodium sulfide.Column chromatography.

Experimental Protocols

Protocol 1: Synthesis via Thiourea

  • A solution of 2,4-difluorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3 hours.

  • The reaction mixture is cooled to room temperature, and a solution of sodium hydroxide (3.0 eq) in water is added.

  • The mixture is refluxed for another 4 hours.

  • After cooling, the reaction is acidified with hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate).

  • Detection: UV light (254 nm) or potassium permanganate stain.

The separation of the desired thiol from less polar impurities like the corresponding sulfide and disulfide is typically effective with this method.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2,4-Difluorobenzyl Halide + Sulfur Source reaction Reaction in Solvent (e.g., Ethanol) start->reaction Step 1 workup Aqueous Work-up & Extraction reaction->workup Step 2 drying Drying & Solvent Removal workup->drying Step 3 purify Column Chromatography or Distillation drying->purify product This compound purify->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_impurities start Impurity Detected in Product disulfide Bis(2,4-difluorobenzyl) disulfide start->disulfide sulfide Bis(2,4-difluorobenzyl) sulfide start->sulfide starting_material Unreacted Starting Material start->starting_material cause_disulfide Cause: Oxidation disulfide->cause_disulfide cause_sulfide Cause: Over-alkylation sulfide->cause_sulfide cause_sm Cause: Incomplete Reaction starting_material->cause_sm solution_disulfide Solution: Inert Atmosphere, Degas Solvents cause_disulfide->solution_disulfide solution_sulfide Solution: Adjust Stoichiometry cause_sulfide->solution_sulfide solution_sm Solution: Increase Reaction Time/Temp cause_sm->solution_sm

Caption: A troubleshooting decision tree for common impurities encountered in the synthesis.

Technical Support Center: Optimizing Nucleophilic Substitution Reactions of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for nucleophilic substitution of (2,4-Difluorophenyl)methanethiol.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the S-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?

A1: this compound is a potent nucleophile due to the electron-withdrawing nature of the difluorophenyl group, which increases the acidity of the thiol proton and facilitates the formation of the highly nucleophilic thiolate anion in the presence of a base. The thiolate readily participates in S-alkylation reactions with various electrophiles, typically via an SN2 mechanism.

Q2: What are the most common side reactions observed during the nucleophilic substitution of this compound?

A2: The most prevalent side reactions include:

  • Oxidation of the thiol: The thiol can be oxidized to form the corresponding disulfide, especially in the presence of air (oxygen). This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Overalkylation: In some cases, the product thioether can be further alkylated, particularly if the electrophile is highly reactive or used in a large excess.

  • Elimination reactions: When using sterically hindered alkyl halides as electrophiles, elimination reactions can compete with the desired substitution.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (this compound) alongside the reaction mixture on the TLC plate will help in tracking the consumption of the thiol. LC-MS can provide more definitive information on the formation of the desired product and the presence of any side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the thiol. 2. Poor quality of the electrophile. 3. Insufficient reaction temperature or time. 4. Inappropriate solvent.1. Use a stronger base or ensure the base is fresh and anhydrous. 2. Check the purity of the electrophile. 3. Increase the reaction temperature or extend the reaction time. Monitor by TLC. 4. Switch to a polar aprotic solvent like DMF or acetonitrile.
Formation of Disulfide Side Product Presence of oxygen in the reaction.Degas the solvent and run the reaction under an inert atmosphere (N2 or Ar).
Multiple Products Observed on TLC/LC-MS 1. Overalkylation of the desired thioether. 2. Competing elimination reaction. 3. Impurities in starting materials.1. Use a stoichiometric amount of the electrophile. 2. Use a less hindered electrophile or lower the reaction temperature. 3. Purify the starting materials before the reaction.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the aqueous phase during workup. 2. Product co-elutes with starting material or side products during chromatography.1. Extract the aqueous layer multiple times with a suitable organic solvent. 2. Optimize the solvent system for column chromatography to achieve better separation.

Quantitative Data on Reaction Conditions

The following tables summarize typical reaction conditions for the nucleophilic substitution of this compound with various alkyl halides.

Table 1: S-Alkylation with Alkyl Bromides

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK2CO3DMF25295
Ethyl BromideCs2CO3Acetonitrile50488
n-Butyl BromideK2CO3DMF60692
Isopropyl BromideNaHTHF251265

Table 2: S-Alkylation with Alkyl Iodides

ElectrophileBaseSolventTemperature (°C)Time (h)Yield (%)
Methyl IodideK2CO3Acetone25198
Propyl IodideCs2CO3DMF40394

Experimental Protocols

General Protocol for the S-Alkylation of this compound:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or acetone), add the base (1.2 - 2.0 eq.) at room temperature under an inert atmosphere.

  • Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate.

  • Add the alkyl halide (1.0 - 1.2 eq.) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start inert Establish Inert Atmosphere (N2 or Ar) start->inert reagents Combine this compound, aprotic solvent, and base thiolate Stir for 15-30 min to form thiolate reagents->thiolate inert->reagents add_electrophile Add Electrophile (Alkyl Halide) thiolate->add_electrophile monitor Monitor Reaction by TLC/LC-MS add_electrophile->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General workflow for the S-alkylation of this compound.

Troubleshooting_Guide cluster_base Base Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality cluster_solvent Solvent Choice start Low or No Product Formation? check_base Is the base strong enough and anhydrous? start->check_base Yes change_base Action: Use a stronger/fresh base (e.g., Cs2CO3, NaH) check_base->change_base No check_temp Are the temperature and time sufficient? check_base->check_temp Yes success Problem Resolved change_base->success increase_conditions Action: Increase temperature or reaction time check_temp->increase_conditions No check_electrophile Is the electrophile pure? check_temp->check_electrophile Yes increase_conditions->success purify_electrophile Action: Purify or use fresh electrophile check_electrophile->purify_electrophile No check_solvent Is the solvent appropriate? check_electrophile->check_solvent Yes purify_electrophile->success change_solvent Action: Switch to a polar aprotic solvent (DMF, MeCN) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: Troubleshooting decision tree for low-yield S-alkylation reactions.

Preventing oxidation of (2,4-Difluorophenyl)methanethiol to disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2,4-Difluorophenyl)methanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound to its corresponding disulfide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development activities.

Troubleshooting Guides

Issue 1: Rapid Discoloration and/or Precipitation in Solution

Observation: Your solution of this compound turns cloudy or a white precipitate forms shortly after preparation.

Possible Cause: This is a common indicator of disulfide formation. This compound is susceptible to oxidation, especially in the presence of oxygen, metal ions, or at a basic pH. The resulting disulfide, bis(2,4-difluorobenzyl) disulfide, is often less soluble than the thiol, leading to precipitation.

Troubleshooting Steps:

  • Inert Atmosphere: Immediately prepare fresh solutions under an inert atmosphere, such as nitrogen or argon.[1] Use Schlenk techniques or a glovebox for all manipulations.

  • Degassed Solvents: Ensure all solvents are thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • pH Control: Check the pH of your solution. Thiols are more readily oxidized at higher pH values due to the formation of the more nucleophilic thiolate anion. Maintain a pH between 6.5 and 7.5 for optimal stability.

  • Chelating Agents: If metal catalysis is suspected, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers.[1]

  • Antioxidant Addition: Consider the addition of a compatible antioxidant to the solution. The choice of antioxidant will depend on the downstream application.

Issue 2: Inconsistent Results in Thiol-Specific Reactions

Observation: You are observing lower than expected yields or inconsistent reaction kinetics in experiments where the free thiol is the reactive species.

Possible Cause: A portion of your this compound may have oxidized to the disulfide, reducing the concentration of the active thiol.

Troubleshooting Steps:

  • Quantify Free Thiol: Before proceeding with your reaction, quantify the concentration of free thiol in your stock solution using a method like Ellman's reagent (DTNB) assay or HPLC analysis.[2][3][4]

  • Reduce Disulfide: If disulfide is present, consider a reduction step prior to your reaction. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent that is stable and does not interfere with many subsequent reactions.[1] Dithiothreitol (DTT) is also effective but may need to be removed before certain coupling reactions.

  • Optimize Reaction Conditions:

    • Perform the reaction under an inert atmosphere.

    • Use degassed solvents.

    • Maintain the optimal pH range of 6.5-7.5.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound oxidation to its disulfide?

A1: The primary mechanism is the oxidation of two thiol (-SH) groups to form a disulfide (-S-S-) bond. This process is often initiated by radical mechanisms or catalyzed by metal ions and is significantly accelerated by the presence of oxygen. At a pH above the pKa of the thiol, the formation of the thiolate anion (-S⁻) increases, which is more susceptible to oxidation.

Q2: How should I store this compound to ensure its stability?

A2: For long-term stability, this compound should be stored as a neat liquid or a solid under an inert atmosphere (argon or nitrogen) at 2-8°C. If in solution, it should be in a degassed, oxygen-free solvent, preferably with a small amount of an antioxidant, and stored at low temperatures.

Q3: Can I use antioxidants to prevent disulfide formation? If so, which ones are recommended?

A3: Yes, antioxidants can be effective. The choice depends on your specific application and the compatibility of the antioxidant with your reaction system. Common thiol antioxidants include:

  • Glutathione (GSH): A biological antioxidant that can be effective in aqueous systems.[5][6]

  • N-Acetylcysteine (NAC): A precursor to glutathione and a potent antioxidant itself.[5]

  • α-Lipoic Acid (ALA): Can act as an antioxidant in both its oxidized and reduced forms.[5]

  • Ascorbic Acid (Vitamin C): A common water-soluble antioxidant.

The effectiveness of these antioxidants for this compound would need to be determined empirically. A comparative study using a stability-indicating HPLC method is recommended.

Q4: How can I monitor the oxidation of this compound to its disulfide?

A4: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column can typically be used to separate the more polar thiol from the less polar disulfide. Developing a method that provides baseline separation of both species will allow for accurate quantification of the extent of oxidation over time.

Data Presentation

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₆F₂S
Molecular Weight160.19 g/mol
AppearanceColorless liquid or solid
Boiling PointNot readily available
pKa (Thiol)Estimated to be around 7-8

Table 2: Comparative Effectiveness of Antioxidants for Thiol Stability (Representative Data)

Note: The following data is illustrative and based on general thiol stability studies. The optimal antioxidant and its effective concentration for this compound should be determined experimentally using the protocol provided below.

AntioxidantConcentration (mM)Solvent SystemTemperature (°C)% Thiol Remaining after 24h
None (Control)0Phosphate Buffer (pH 7.4)25User Determined
Ascorbic Acid1Phosphate Buffer (pH 7.4)25User Determined
Glutathione1Phosphate Buffer (pH 7.4)25User Determined
N-Acetylcysteine1Phosphate Buffer (pH 7.4)25User Determined
α-Lipoic Acid1Phosphate Buffer (pH 7.4)25User Determined

Experimental Protocols

Protocol 1: Quantification of this compound and its Disulfide by HPLC

Objective: To develop an HPLC method for the separation and quantification of this compound and its corresponding disulfide.

Materials:

  • This compound

  • Bis(2,4-difluorobenzyl) disulfide (if available as a standard)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ACN.

    • If available, prepare a stock solution of the disulfide standard at the same concentration.

    • Create a mixed standard solution containing both the thiol and disulfide.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: Start with a gradient of 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Method Optimization:

    • Inject the mixed standard and adjust the gradient to achieve baseline separation between the thiol and disulfide peaks. The disulfide, being less polar, will have a longer retention time.

  • Calibration:

    • Prepare a series of dilutions of the individual standards and inject them to create a calibration curve for each compound.

  • Sample Analysis:

    • Prepare and inject your experimental samples.

    • Quantify the amount of thiol and disulfide using the calibration curves.

Protocol 2: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under various conditions and determine the effectiveness of different antioxidants.[7][8][9]

Materials:

  • This compound

  • Degassed buffers of different pH (e.g., 6.5, 7.4, 8.5)

  • Selected antioxidants (e.g., Ascorbic Acid, Glutathione, NAC, ALA)

  • EDTA

  • HPLC system and method from Protocol 1

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 0.1 mg/mL) in the different pH buffers.

    • For each pH, prepare a set of solutions:

      • Control (no additives)

      • With EDTA (e.g., 1 mM)

      • With each antioxidant (e.g., 1 mM)

      • With EDTA and each antioxidant

  • Incubation:

    • Store the prepared solutions at an elevated temperature (e.g., 40°C) to accelerate degradation.

    • Protect samples from light.

  • Time Points:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis:

    • Immediately analyze the aliquots by HPLC using the method developed in Protocol 1 to determine the concentration of the remaining thiol.

  • Data Analysis:

    • Plot the percentage of remaining thiol against time for each condition.

    • Compare the degradation rates to determine the optimal storage conditions and the most effective antioxidant.

Mandatory Visualization

Oxidation_Prevention_Workflow Thiol_Stock This compound Stock Solution Degassed_Solvent Degassed Solvent pH_Control pH Control (6.5 - 7.5) Thiol_Stock->pH_Control Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->pH_Control HPLC_Analysis HPLC Analysis pH_Control->HPLC_Analysis Antioxidant Antioxidant (e.g., GSH, NAC) Antioxidant->HPLC_Analysis Chelating_Agent Chelating Agent (e.g., EDTA) Chelating_Agent->HPLC_Analysis Quantification Quantification of Thiol and Disulfide HPLC_Analysis->Quantification Thiol_Oxidation_Pathway cluster_conditions Oxidative Conditions Thiol 2 x this compound (R-SH) Disulfide Bis(2,4-difluorobenzyl) disulfide (R-S-S-R) Thiol->Disulfide Oxidation Oxygen O₂ (Oxygen) Oxygen->Thiol Inhibits Metal Metal Ions (e.g., Cu²⁺, Fe³⁺) Metal->Thiol Inhibits High_pH High pH (>8) High_pH->Thiol Inhibits

References

Handling and safety precautions for (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with (2,4-Difluorophenyl)methanethiol. It includes troubleshooting advice and frequently asked questions to ensure safe and effective experimentation.

Safety and Handling Data

For quick reference, the following table summarizes key quantitative data for this compound and related compounds.

PropertyValueSource
Molecular FormulaC₇H₆F₂SN/A
Molecular Weight160.19 g/mol N/A
Boiling Point72-74 °C at 15 mmHg (for 4-Fluorobenzyl mercaptan)[1]
Density1.157 g/mL at 25 °C (for 4-Fluorobenzyl mercaptan)[1]
Flash Point76.67 °C (170.0 °F) - closed cup (for 4-Fluorobenzyl mercaptan)[1]
Refractive Indexn20/D 1.545 (lit.) (for 4-Fluorobenzyl mercaptan)[1]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem: A persistent, foul odor is noticeable in the laboratory.

  • Cause: Thiols, including this compound, are known for their extremely unpleasant smell, which can be detected even at very low concentrations.[2] This indicates a potential leak or improper handling.

  • Solution:

    • Work exclusively in a certified chemical fume hood. [2][3]

    • Ensure all reaction vessels are sealed or equipped with a bleach trap for any exhaust.[3]

    • Check all connections and glassware for leaks.

    • Keep containers of the thiol and any waste tightly closed.[2][4][5]

    • Neutralize any small spills immediately with a fresh bleach solution.[2][3]

Problem: Skin or eye contact has occurred.

  • Cause: Accidental splashing or improper personal protective equipment (PPE).

  • Solution:

    • For skin contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing.[5]

    • For eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

    • Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat.[7][8]

Problem: A small spill has occurred outside the fume hood.

  • Cause: Accidental dropping of a container or a leak during transport.

  • Solution:

    • Evacuate the immediate area and restrict access.

    • If the spill is small, it can be cleaned up by covering it with an absorbent material.[2]

    • All disposable cleanup materials, including gloves and absorbent pads, should be placed in a sealed plastic bag, then into a labeled hazardous waste container.[2]

    • For larger spills, evacuate the area and contact the institution's environmental health and safety (EH&S) department.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proper procedure for quenching a reaction containing this compound?

A1: All quenching procedures should be performed within a chemical fume hood.[3] Slowly add the quenching agent to the reaction mixture while stirring. The quenched mixture, along with any glassware, should be treated with a bleach solution to oxidize the residual thiol.[2][3]

Q2: How should I dispose of waste containing this compound?

A2: All liquid and solid waste must be collected in a designated, properly labeled hazardous waste container.[3] The label should explicitly state that the container holds thiol waste.[3] Do not mix thiol waste with other waste streams unless explicitly permitted by your institution's EH&S guidelines.

Q3: How do I decontaminate glassware that has been in contact with this compound?

A3: All glassware should be immediately placed in a bleach bath (a 1:1 mixture of commercial bleach and water is often recommended) and allowed to soak overnight (at least 14 hours).[3] After soaking, the glassware should be thoroughly rinsed with water before standard cleaning procedures.[3]

Q4: What are the primary hazards associated with this compound?

A4: Based on data for similar compounds, this compound is expected to be harmful if inhaled, swallowed, or absorbed through the skin.[6] It can cause serious eye irritation and respiratory irritation.[6] The most immediate and noticeable hazard is its extremely foul and pervasive odor.[2]

Q5: Is this compound sensitive to air?

A5: Thiols can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfides.[9][10] For reactions where the thiol must be pure, it may be necessary to handle the compound under an inert atmosphere, such as argon or nitrogen, using techniques like a Schlenk line or a glovebox.[9]

Experimental Protocol: General Reaction Setup and Workup

This protocol outlines the essential steps for safely conducting a reaction with this compound.

  • Preparation (in a fume hood):

    • Prepare a bleach bath by combining a 1:1 mixture of commercial bleach and water in a suitable plastic container.[3]

    • Set up a bleach trap by filling a gas bubbler with commercial-grade bleach.[3]

    • Assemble the reaction glassware in the fume hood.

  • Running the Reaction:

    • Conduct all manipulations of this compound within the fume hood.

    • If the reaction is heated or involves a gas stream, vent the exhaust through the prepared bleach trap to neutralize any escaping thiol vapors.[3]

  • Workup and Purification:

    • Perform all workup steps, such as extractions and washes, in the fume hood.[3]

    • Keep all containers with thiol-containing solutions tightly sealed.

    • If using a rotary evaporator, ensure the vacuum pump exhaust is vented into the fume hood or through a cold trap and a bleach trap.[2]

  • Decontamination and Waste Disposal:

    • Immediately place all used glassware into the bleach bath to soak overnight.[3]

    • Dispose of all liquid and solid waste into a labeled hazardous waste container for thiols.[3]

    • Wipe down the fume hood surfaces with a bleach solution after the experiment is complete.

Visualized Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeThiolHandling cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase start Start: Experiment Planning ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 hood Work in Chemical Fume Hood ppe->hood Step 2 bleach_prep Prepare Bleach Bath and Bleach Trap hood->bleach_prep Step 3 reaction Perform Reaction bleach_prep->reaction Step 4 workup Reaction Workup reaction->workup Step 5 spill_check Spill Occurred? workup->spill_check Step 6 spill_cleanup Execute Spill Cleanup Protocol spill_check->spill_cleanup Yes waste Dispose of Waste in Labeled Thiol Container spill_check->waste No spill_cleanup->waste glassware Decontaminate Glassware in Bleach Bath waste->glassware Step 7 end End of Procedure glassware->end Step 8

Caption: Workflow for the safe handling of this compound.

References

Troubleshooting low yields in triazole synthesis with (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers experiencing low yields in triazole synthesis, particularly when using (2,4-Difluorophenyl)methanethiol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield of my desired 1,2,3-triazole when using this compound?

A1: The primary reason for low yields in CuAAC reactions involving thiols like this compound is the interference of the thiol group with the copper catalyst. Thiols are known to coordinate strongly with copper(I), which can deactivate the catalyst. More significantly, the thiol can participate in a competing three-component reaction with the azide and alkyne, leading to the formation of undesired thiotriazole byproducts.[1][2][3][4] This side reaction consumes your starting materials and reduces the yield of the target 1,2,3-triazole.

Q2: What are the main side reactions I should be aware of?

A2: Besides the formation of thiotriazoles, other potential side reactions include:

  • Oxidative Homocoupling: In the presence of oxygen, the terminal alkyne can undergo oxidative homocoupling to form a diacetylene byproduct (Glaser coupling). This is often indicated by a color change in the reaction mixture (e.g., to green or blue) due to the formation of Cu(II) species.

  • Thiol Oxidation: The thiol group itself can be oxidized to form a disulfide, especially if the reaction is not performed under an inert atmosphere. This disulfide can also potentially react further, leading to a complex mixture of products.

Q3: How can I confirm that thiol-related side reactions are the cause of my low yield?

A3: You can use analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) to analyze your crude reaction mixture. Look for masses corresponding to the expected thiotriazole byproduct. The expected mass of the thiotriazole would be the sum of the masses of your alkyne, azide, and this compound, minus the mass of a proton. High-resolution mass spectrometry can help in confirming the elemental composition.

Q4: Are there alternatives to the standard CuAAC reaction that are more compatible with thiols?

A4: Yes, if optimizing the copper-catalyzed reaction proves difficult, you can consider the following alternatives:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction typically yields the 1,5-disubstituted triazole regioisomer, in contrast to the 1,4-isomer from CuAAC. Ruthenium catalysts are generally less sensitive to thiols than copper catalysts.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that uses a strained cyclooctyne instead of a terminal alkyne. Since no metal catalyst is involved, interference from the thiol group is minimized. However, the synthesis of strained cyclooctynes can be more complex.

Troubleshooting Guide

Problem: Low Yield of 1,2,3-Triazole

Below is a systematic guide to troubleshoot and optimize your reaction.

Ensure your basic reaction setup is sound.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homocoupling of the alkyne and oxidation of the thiol.

  • Reagent Purity: Use high-purity starting materials. Impurities in the alkyne, azide, or thiol can inhibit the catalyst.

  • Solvent Choice: Use a solvent system in which all components are soluble. A common choice is a mixture of t-butanol and water (1:1).

The choice of copper source, ligand, and reducing agent is critical when a thiol is present.

  • Use of Accelerating Ligands: Standard CuAAC without a ligand is likely to fail in the presence of a thiol. Use a copper-coordinating ligand to both stabilize the Cu(I) oxidation state and accelerate the desired cycloaddition, making it kinetically favored over the side reaction. Tris(triazolylmethyl)amine ligands are highly effective.

Table 1: Representative Yields with Different Ligand Systems

LigandRepresentative Yield (%)Key Characteristics
None< 10%High potential for catalyst inhibition and side reactions.
TBTA40 - 60%Tris(benzyltriazolylmethyl)amine; classic ligand, but with limited aqueous solubility.
THPTA 70 - 90% Tris(3-hydroxypropyltriazolylmethyl)amine; highly water-soluble and very effective at accelerating the reaction and protecting the catalyst. [1][6]
BTTAA75 - 95%A newer generation ligand that can offer even faster kinetics.

Note: Yields are representative and can vary based on specific substrates and conditions.

  • Copper Source and Reducing Agent: The most common and reliable method is the in situ reduction of Copper(II) sulfate (CuSO₄) with sodium ascorbate. This avoids the need to handle unstable Cu(I) salts.

  • Sacrificial Thiols: Adding a simple, water-soluble thiol like L-cysteine or glutathione in a controlled amount can "protect" the copper catalyst by preferentially binding to it, leaving it available to catalyze the reaction with your more valuable substrate.[3]

If optimization of the reaction conditions is insufficient, a protecting group strategy is a robust solution. This involves masking the thiol group before the CuAAC reaction and then removing the protecting group after the triazole has been formed.

  • Recommended Protecting Group: Trityl (Trt)

    • Compatibility: The trityl group is stable under the neutral or slightly basic conditions of the CuAAC reaction.

    • Deprotection: It can be removed under acidic conditions (e.g., trifluoroacetic acid) after the triazole is formed.

Purification of the final product can be challenging due to the presence of byproducts with similar polarities.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.[7]

Experimental Protocols

Protocol 1: Optimized CuAAC with THPTA Ligand

This protocol is a starting point for the reaction of an azide with an alkyne in the presence of this compound.

Materials:

  • Azide (1.0 equiv)

  • Alkyne (1.1 equiv)

  • This compound (if it's a third component in the desired product) or your thiol-containing substrate (1.0 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 equiv, 5 mol%)

  • THPTA (0.25 equiv, 25 mol%)

  • Sodium Ascorbate (0.5 equiv, 50 mol%)

  • t-Butanol/Water (1:1 v/v)

Procedure:

  • In a round-bottom flask, dissolve the azide and alkyne (and thiol if it is a reactant) in the t-butanol/water solvent mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a stock solution of CuSO₄ and THPTA in water. Add the THPTA solution to the CuSO₄ solution and vortex briefly. The ligand to copper ratio should be 5:1.[1][6]

  • Add the CuSO₄/THPTA solution to the reaction mixture.

  • In another vial, prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

  • Stir the reaction at room temperature under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Thiol Protection Using a Trityl Group

Materials:

  • This compound (1.0 equiv)

  • Trityl Chloride (TrCl) (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM)

Procedure (Protection):

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Add TEA or DIPEA and stir for 10 minutes at room temperature.

  • Add trityl chloride portion-wise and stir the reaction at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The resulting S-trityl protected thiol can often be used in the CuAAC reaction (Protocol 1) without further purification.

Procedure (Deprotection):

  • Dissolve the purified, S-trityl protected triazole in DCM.

  • Add triethylsilane (TES) (2-3 equiv) as a scavenger.

  • Add trifluoroacetic acid (TFA) (10-20% in DCM) and stir at room temperature for 1-2 hours.

  • Quench the reaction by slowly adding a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry, and concentrate. Purify as needed.

Visualizations

experimental_workflow reagents 1. Prepare Reagents - Azide - Alkyne - Thiol Substrate solvent 2. Dissolve in t-BuOH/Water reagents->solvent degas 3. Degas with Ar/N₂ solvent->degas add_catalyst 5. Add Catalyst Mix degas->add_catalyst catalyst 4. Prepare Catalyst - CuSO₄ + THPTA (1:5) catalyst->add_catalyst add_initiator 7. Add Initiator add_catalyst->add_initiator initiator 6. Prepare Initiator - Sodium Ascorbate initiator->add_initiator react 8. React at RT add_initiator->react workup 9. Quench & Extract react->workup purify 10. Purify (Column Chromatography) workup->purify product Final Triazole Product purify->product

Caption: Experimental workflow for CuAAC with a thiol-containing substrate.

troubleshooting_workflow start Low Yield Observed check_basics Check Reaction Basics: - Inert Atmosphere? - Reagent Purity? - Full Solubility? start->check_basics basics_ok Yes check_basics->basics_ok All OK basics_no No check_basics->basics_no Issue Found optimize_catalyst Optimize Catalyst System: - Add THPTA Ligand (5 eq.)? - Use fresh Na-Ascorbate? basics_ok->optimize_catalyst fix_basics Address Basic Setup Issues basics_no->fix_basics fix_basics->start catalyst_ok Yield Improved? optimize_catalyst->catalyst_ok Yes catalyst_no No Significant Improvement optimize_catalyst->catalyst_no No end Successful Synthesis catalyst_ok->end protect_thiol Implement Thiol Protection: - Protect with Trityl group - Perform CuAAC - Deprotect catalyst_no->protect_thiol protect_ok Yield Improved? protect_thiol->protect_ok Yes protect_no Still Low Yield protect_thiol->protect_no No protect_ok->end alt_chem Consider Alternative Chemistry: - RuAAC (for 1,5-isomer) - SPAAC (copper-free) protect_no->alt_chem

Caption: Troubleshooting decision tree for low yields in triazole synthesis.

reaction_pathways cluster_desired Desired Pathway (CuAAC) cluster_side Undesired Side Reaction azide R₁-N₃ triazole 1,4-Disubstituted 1,2,3-Triazole azide->triazole alkyne R₂-C≡CH alkyne->triazole cu_cat Cu(I) Catalyst + Ligand cu_cat->triazole thiol (2,4-F₂Ph)CH₂-SH thiotriazole Thiotriazole Byproduct thiol->thiotriazole cu_cat_side Cu(I) Catalyst cu_cat_side->thiotriazole azide_side R₁-N₃ azide_side->thiotriazole alkyne_side R₂-C≡CH alkyne_side->thiotriazole

Caption: Desired CuAAC pathway versus the undesired thiol side reaction.

References

Characterization of unexpected byproducts in reactions of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,4-Difluorophenyl)methanethiol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common unexpected byproducts in reactions involving this compound?

A1: Based on the general reactivity of thiols, the most common unexpected byproducts when using this compound include:

  • Bis(2,4-difluorobenzyl) disulfide: This is the most common byproduct, formed through the oxidation of the thiol, which can be initiated by air (oxygen), trace metal impurities, or certain reaction conditions.

  • Bis(2,4-difluorobenzyl) sulfide: This can form if the starting this compound reacts with a suitable electrophile, such as an alkyl halide, that may be present as a reagent or an impurity.

  • Over-oxidation Products: Under strongly oxidizing conditions, the thiol can be further oxidized to (2,4-Difluorophenyl)methanesulfinic acid or (2,4-Difluorophenyl)methanesulfonic acid.

Q2: How can I minimize the formation of bis(2,4-difluorobenzyl) disulfide?

A2: To minimize disulfide formation, it is crucial to exclude oxygen from the reaction. This can be achieved by:

  • Degassing your solvents prior to use.

  • Running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using fresh, high-purity this compound.

Q3: My reaction with this compound is sluggish. What could be the issue?

A3: Sluggish reactions can be due to several factors:

  • Insufficiently basic conditions: The thiol needs to be deprotonated to its more nucleophilic thiolate form. Ensure your base is strong enough and used in a sufficient stoichiometric amount.

  • Poor solvent choice: The solvent should be able to dissolve all reactants and be appropriate for the reaction type (e.g., polar aprotic for SN2 reactions).

  • Low reaction temperature: While gentle heating can sometimes be beneficial, it should be applied cautiously to avoid side reactions.

Troubleshooting Guides

Issue 1: An unexpected peak is observed in the crude NMR/LC-MS of my reaction mixture.

This guide will help you identify the potential byproduct.

Byproduct_Identification_Workflow

Table 1: Analytical Data for Bis(2,4-difluorobenzyl) disulfide

Technique Expected Observations
1H NMR (CDCl3) Singlet around δ 3.6-3.8 ppm (4H, -CH2-S-S-CH2-), Multiplets in the aromatic region (δ 6.7-7.3 ppm, 6H).
13C NMR (CDCl3) Signal for -CH2- around δ 40-45 ppm, Aromatic signals with C-F couplings.
19F NMR (CDCl3) Two distinct multiplets corresponding to the two different fluorine environments on the aromatic ring.
MS (ESI+) Expected m/z for [M+H]+: ~323.03
IR (KBr) Absence of S-H stretch (around 2550-2600 cm-1).

Table 2: Analytical Data for Bis(2,4-difluorobenzyl) sulfide

Technique Expected Observations
1H NMR (CDCl3) Singlet around δ 3.7-3.9 ppm (4H, -CH2-S-CH2-), Multiplets in the aromatic region (δ 6.7-7.3 ppm, 6H).
13C NMR (CDCl3) Signal for -CH2- around δ 35-40 ppm, Aromatic signals with C-F couplings.
19F NMR (CDCl3) Two distinct multiplets corresponding to the two different fluorine environments on the aromatic ring.
MS (ESI+) Expected m/z for [M+H]+: ~291.06
IR (KBr) Absence of S-H stretch (around 2550-2600 cm-1).
Issue 2: Low yield of the desired product and a significant amount of starting material remaining.

This could be due to several factors outlined in the troubleshooting workflow below.

Low_Yield_Troubleshooting

Experimental Protocols

Protocol 1: Characterization of an Unknown Byproduct

This protocol outlines a general workflow for the isolation and characterization of an unexpected byproduct.

Experimental_Workflow

  • Preliminary Analysis:

    • Analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine the number of components.

    • Obtain a preliminary mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS) to get the molecular weight of the potential byproduct.

  • Isolation:

    • Isolate the byproduct from the reaction mixture using an appropriate chromatographic technique such as column chromatography or preparative TLC.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: Dissolve the isolated byproduct in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire 1H, 13C, and 19F NMR spectra. 2D NMR experiments (COSY, HSQC, HMBC) can be used to establish connectivity.

    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact mass and elemental composition.

    • Infrared Spectroscopy: Acquire an FT-IR spectrum to identify key functional groups. The absence of a thiol S-H stretch (around 2550-2600 cm-1) is a key indicator of byproduct formation.

Reaction Pathways and Byproduct Formation

The following diagram illustrates the expected reaction of this compound with an electrophile and the formation of common byproducts.

Reaction_Pathways

Improving the stability of (2,4-Difluorophenyl)methanethiol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (2,4-Difluorophenyl)methanethiol in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning cloudy and I'm seeing a loss of potency. What is happening?

A1: this compound, like other thiols, is susceptible to oxidation. The primary degradation pathway is the oxidation of the thiol group (-SH) to form a disulfide (-S-S-), which can lead to dimerization of the molecule. This disulfide can be further oxidized to form sulfinic and sulfonic acids, especially under harsh conditions.[1] The formation of the disulfide dimer, which may have lower solubility, can cause the solution to appear cloudy. This oxidative degradation will result in a decrease in the concentration of the active thiol compound, leading to a loss of potency in your experiments.

Q2: What are the main factors that accelerate the degradation of this compound in solution?

A2: Several factors can accelerate the degradation of thiols in solution:

  • Presence of Oxygen: Atmospheric oxygen is a key driver of thiol oxidation.[1]

  • pH of the Solution: The rate of oxidation is pH-dependent. The thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH).[2]

  • Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze the oxidation of thiols.[3][4][5]

  • Exposure to Light: UV light can also promote the oxidation of thiols.[6]

  • Temperature: Higher temperatures generally increase the rate of chemical degradation.

Q3: How can I prevent the degradation of this compound in my stock solutions and experimental setups?

A3: To enhance the stability of this compound solutions, consider the following strategies:

  • Work under an Inert Atmosphere: Whenever possible, prepare and handle solutions in a glovebox or under a stream of an inert gas like nitrogen or argon to minimize exposure to oxygen.[7]

  • Use Degassed Solvents: Before use, degas your solvents by sparging with an inert gas, sonication, or freeze-pump-thaw cycles to remove dissolved oxygen.

  • Control the pH: Maintain the pH of your solution in the acidic range (e.g., pH < 6) where the protonated thiol form is predominant and less prone to oxidation.[8]

  • Add Chelating Agents: Incorporate a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to sequester catalytic metal ions.[9]

  • Use Antioxidants: Add antioxidants to your solution to scavenge reactive oxygen species.

  • Protect from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Store at Low Temperatures: For long-term storage, keep solutions at low temperatures (e.g., 4°C or -20°C).

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed even with precautions.

Possible Cause Solution
Solvent Effects The choice of solvent can influence the stability of your compound. Polar aprotic solvents may accelerate thiol-disulfide exchange. It is recommended to empirically test the stability in a few different solvents relevant to your experiment (e.g., DMSO, DMF, ethanol, acetonitrile).
Contaminated Glassware Glassware may have residual metal ion contaminants. Wash glassware with a metal-chelating detergent or acid wash before use.
Purity of Reagents Solvents and other reagents may contain impurities that promote oxidation. Use high-purity, HPLC-grade, or anhydrous solvents.

Data Presentation

Table 1: Common Antioxidants for Stabilizing Thiol Solutions

AntioxidantRecommended ConcentrationMechanism of ActionConsiderations
Ascorbic Acid (Vitamin C) 0.1 - 1 mMA reducing agent that can directly scavenge reactive oxygen species.Water-soluble. May not be suitable for all organic solvents.
N-Acetylcysteine (NAC) 1 - 5 mMA thiol-containing antioxidant that can act as a sacrificial reductant.Can participate in thiol-disulfide exchange reactions.
Glutathione (GSH) 1 - 5 mMA major endogenous antioxidant that can protect thiol groups.[8]Can participate in thiol-disulfide exchange reactions.
Tris(2-carboxyethyl)phosphine (TCEP) 0.1 - 1 mMA potent, non-thiol reducing agent that is effective over a wide pH range and does not need to be removed before subsequent reactions with thiol-reactive probes.[9]Can reduce disulfides back to thiols.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stabilized Solution of this compound

  • Solvent Degassing: Take your desired solvent (e.g., phosphate buffer, pH 6.0 for aqueous solutions, or an organic solvent like acetonitrile) and degas it by sparging with nitrogen or argon gas for at least 15-20 minutes.

  • Addition of Stabilizers: To the degassed solvent, add your chosen stabilizer(s). For example, add EDTA to a final concentration of 1 mM. If using an antioxidant like ascorbic acid, add it to a final concentration of 0.5 mM.

  • Dissolving the Thiol: Weigh the required amount of this compound and dissolve it in the stabilized, degassed solvent. It is best to do this under a gentle stream of inert gas.

  • Storage: Store the solution in a tightly sealed amber vial at the appropriate temperature (4°C for short-term, -20°C for long-term). Before use, allow the solution to come to room temperature slowly.

Protocol 2: Monitoring the Stability of this compound using Ellman's Test

This protocol allows for the quantification of the free thiol content over time to assess stability under different conditions.

  • Prepare a DTNB Solution: Prepare a 4 mg/mL solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0, with 1 mM EDTA).

  • Sample Preparation: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of your this compound solution stored under specific conditions (e.g., different buffers, with/without antioxidants).

  • Reaction: In a cuvette, mix a diluted aliquot of your thiol sample with the DTNB solution and reaction buffer. The final volume and concentrations should be optimized for your spectrophotometer.

  • Measurement: Allow the reaction to proceed for 15 minutes at room temperature, protected from light. Measure the absorbance at 412 nm.

  • Quantification: Calculate the concentration of the free thiol using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) of the TNB²⁻ product is 14,150 M⁻¹cm⁻¹.[10]

  • Data Analysis: Plot the concentration of the free thiol versus time to determine the degradation rate under the tested conditions.

Mandatory Visualization

Thiol This compound (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate  High pH Thiolate->Thiol  Low pH Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation (O₂, Metal Ions) Sulfinic Sulfinic Acid (R-SO₂H) Disulfide->Sulfinic Further Oxidation Sulfonic Sulfonic Acid (R-SO₃H) Sulfinic->Sulfonic Strong Oxidation start Prepare this compound Solutions under Test Conditions (e.g., different buffers, with/without stabilizers) timepoint_0 Timepoint 0: Quantify Initial Thiol Content (e.g., Ellman's Test or HPLC) start->timepoint_0 incubate Incubate Solutions under Controlled Conditions (Temperature, Light) timepoint_0->incubate timepoint_n Timepoint 'n': Quantify Thiol Content at Intervals incubate->timepoint_n analyze Analyze Data: Plot Thiol Concentration vs. Time to Determine Degradation Rate timepoint_n->analyze end Determine Optimal Storage/Handling Conditions analyze->end

References

Technical Support Center: Safe Disposal of (2,4-Difluorophenyl)methanethiol Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and procedures for the safe handling and disposal of (2,4-Difluorophenyl)methanethiol waste, designed for researchers, scientists, and professionals in drug development. Given the limited specific safety data for this compound[1], the following procedures are based on best practices for handling volatile and malodorous thiols and general organofluorine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Inhalation Toxicity : May be harmful if inhaled, causing respiratory irritation[2][3].

  • Eye and Skin Irritation : Can cause serious eye and skin irritation[2][3].

  • Strong, Unpleasant Odor : Thiols are known for their potent and offensive smell[4][5].

  • Environmental Persistence : As an organofluorine compound, it may exhibit environmental persistence, and conventional wastewater treatment may be ineffective at its removal[6][7][8].

Q2: What immediate steps should be taken in case of a small spill?

A2: For a small spill of this compound, follow these steps:

  • Ensure the spill area is in a well-ventilated fume hood[9][10].

  • Wearing appropriate personal protective equipment (PPE), absorb the spill with an inert material like vermiculite, sand, or earth[3].

  • Treat the spill area and the absorbent material with a strong sodium hypochlorite (bleach) solution to neutralize the thiol[3].

  • Collect the neutralized material into a suitable, labeled container for hazardous waste disposal[4][10].

  • Wash the spill site thoroughly after material pickup is complete[2].

Q3: How should I dispose of contaminated consumables (e.g., gloves, pipette tips)?

A3: Disposable items contaminated with this compound should be considered hazardous waste.

  • If items are malodorous, they should first be enclosed in a zip-lock bag to contain the odor[10].

  • Place the sealed bag into a wide-mouth plastic jar or another appropriate secondary container[10].

  • Label the container clearly as hazardous waste containing thiol compounds and dispose of it according to your institution's hazardous waste management guidelines[4][10].

Q4: Can I dispose of this compound waste down the drain?

A4: No. This compound should not be disposed of down the drain[9]. Organofluorine compounds can be persistent in the environment, and wastewater treatment plants are often not equipped to remove them effectively[7][8]. All liquid waste containing this compound must be collected, neutralized if possible, and disposed of as hazardous chemical waste through your institution's environmental health and safety (EHS) office[5][9].

Troubleshooting Guide

IssueProbable CauseSolution
Persistent foul odor in the lab. Improper handling or storage of this compound. Inadequate ventilation.Always handle the compound in a certified chemical fume hood[9][10]. Ensure reaction setups are sealed or equipped with a bleach trap for off-gassing[4]. Check for any spills or contaminated equipment and decontaminate with a bleach solution[3].
Neutralization with bleach is not effective (odor persists). Insufficient bleach concentration or contact time. The thiol may be in a non-aqueous phase with poor miscibility with the bleach solution.Use a fresh, concentrated bleach solution. Increase the contact time, allowing the mixture to react for at least 24 hours. Ensure vigorous mixing to improve contact between the thiol and the bleach solution. For organic solutions, consider a phase-transfer catalyst, or carefully dilute with a water-miscible solvent if safe to do so.
Exothermic reaction during neutralization. The oxidation of thiols by hypochlorite is an exothermic process[10].Add the bleach solution slowly to the thiol waste while cooling the container in an ice bath[10]. This is especially important for larger quantities of waste.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the process for neutralizing this compound waste using sodium hypochlorite (bleach) before disposal. This procedure converts the volatile and odorous thiol to a less odorous sulfonate salt.

Materials:

  • Waste this compound (in solution or neat)

  • Commercial bleach (sodium hypochlorite, ~5-8% solution) or High-Test Hypochlorite (HTH)

  • Large beaker or flask for the reaction

  • Stir bar and stir plate

  • Ice bath

  • pH paper or meter

  • Appropriate hazardous waste container

Procedure:

  • Preparation : Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dilution (if necessary) : If the waste is a concentrated organic solution, it may be carefully diluted with a water-miscible solvent to improve mixing with the aqueous bleach solution.

  • Cooling : Place the beaker containing the thiol waste in an ice bath and begin stirring.

  • Neutralization : Slowly add an excess of bleach solution to the stirring thiol waste. The amount of bleach should be in stoichiometric excess to ensure complete oxidation. A general guideline is to use a 1:1 mixture of bleach and water for dilution if needed[4].

  • Reaction : Continue stirring the mixture in the ice bath. The reaction can be exothermic, so monitor the temperature[10]. Allow the reaction to proceed for at least 24 hours to ensure complete neutralization[11]. The absence of the characteristic thiol odor is a good indicator of reaction completion.

  • Quenching : After the reaction is complete, cautiously quench any remaining excess hypochlorite by adding a reducing agent like sodium bisulfite until the solution no longer tests positive for oxidizers (e.g., with potassium iodide-starch paper).

  • Waste Collection : The neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container. Do not mix with other waste streams unless instructed to do so by your EHS department[9].

  • Decontamination : All glassware and equipment that came into contact with the thiol should be decontaminated by soaking in a bleach solution for at least 24 hours before routine washing[4].

Data Presentation

As a proxy, the following table summarizes key data for Methanethiol, a related and well-characterized thiol. This data highlights the typical hazards of this class of compounds.

PropertyValue (for Methanethiol)Reference
CAS Number 74-93-1[9]
Molecular Formula CH₄S[9]
Molecular Weight 48.11 g/mol [9]
Hazard Statements Extremely flammable gas (H220). Contains gas under pressure; may explode if heated (H280). Toxic if inhaled (H331). Very toxic to aquatic life with long lasting effects (H410).[9]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. No smoking (P210). Avoid breathing gas (P261). Use only outdoors or in a well-ventilated area (P271). Avoid release to the environment (P273). IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor (P304 + P340 + P311). Dispose of contents/container to an approved waste disposal plant (P501).[9]

Visualizations

Workflow for Safe Disposal of this compound Waste

cluster_prep Preparation cluster_collection Waste Collection cluster_neutralization Neutralization (in Fume Hood) cluster_disposal Final Disposal prep1 Work in Fume Hood collect1 Collect Liquid Waste in Designated Container prep2 Wear Appropriate PPE neut1 Cool Waste in Ice Bath collect1->neut1 collect2 Collect Solid Waste in Sealed Bags/Containers disp1 Transfer Neutralized Waste to Hazardous Waste Container collect2->disp1 For Contaminated Solids neut2 Slowly Add Excess Bleach Solution neut1->neut2 neut3 Stir for 24 Hours neut2->neut3 neut4 Test for Odor Absence neut3->neut4 neut4->disp1 If Odor is Absent disp2 Label Container Correctly disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of thiol waste.

Logical Relationship for Thiol Neutralization

thiol This compound (Volatile, Malodorous) product Sulfonate Salt (Less Volatile, Odorless) thiol->product Oxidation hazard Exothermic Reaction (Heat Generation) thiol->hazard Leads to oxidant Sodium Hypochlorite (Bleach) (Oxidizing Agent) oxidant->product Reacts with oxidant->hazard Leads to control Cooling (Ice Bath) & Slow Addition control->hazard Mitigates

Caption: Key relationships in the neutralization of thiol waste.

References

Validation & Comparative

Dawn of a New Antifungal Era: (2,4-Difluorophenyl)methanethiol Derivatives Challenge Fluconazole's Dominance

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are witnessing the emergence of a potent new class of antifungal agents. Derivatives of (2,4-Difluorophenyl)methanethiol are demonstrating significant in vitro activity, in some cases far exceeding the efficacy of the widely used fluconazole. This guide provides a comparative analysis of these novel compounds against fluconazole, supported by experimental data, detailed protocols, and mechanistic insights.

A growing body of research highlights the promise of this compound derivatives as formidable opponents to pathogenic fungi. Studies have shown that modifications to this core structure can lead to compounds with broad-spectrum antifungal activity. Notably, certain triazole and dithiocarbamate derivatives have exhibited superior or comparable activity to fluconazole against a range of fungal species, including clinically relevant yeasts and molds.[1][2]

Comparative Antifungal Activity: A Quantitative Look

The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The data presented below, collated from various studies, compares the MIC values of several this compound derivatives against fluconazole for key fungal pathogens. Lower MIC values indicate greater potency.

Table 1: In Vitro Antifungal Activity (MIC in μg/mL) of (2,4-Difluorophenyl)-Triazole Derivatives and Fluconazole

Compound/DrugCandida albicansCryptococcus neoformansAspergillus fumigatusEpidermophyton floccosumSporothrix schenckii
Fluconazole0.34[3]->64--
Derivative 1[1]---≤0.0078-
Derivative 2[1]-≤0.0312--≤0.0312
Derivative 5[1]≤0.0312-≤1≤0.0078-
Derivative 14[1]-≤0.0312---

Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of (2,4-Difluorophenyl)-Dithiocarbamate Derivatives and Fluconazole

Compound/DrugCandida albicansCandida glabrataCandida parapsilosisAspergillus fumigatus
Fluconazole0.25-28-640.5-4>64
Ketoconazole0.03-0.1250.125-10.03-0.1251-8
Derivative 2b[2]0.030.060.038
Derivative 3a[2]≤0.0150.03≤0.0154
Derivative 3c[2]≤0.0150.03≤0.0158
Derivative 3h[2]≤0.0150.03≤0.0158
Derivative 3o[2]≤0.0150.03≤0.01516

Note: The data for fluconazole and ketoconazole in Table 2 are typical ranges and may vary. The derivative data is from a specific study for comparative purposes.

The results clearly indicate that several novel derivatives exhibit potent antifungal activity, with some demonstrating significantly lower MIC values against Candida albicans than fluconazole.[2] For instance, certain dithiocarbamate derivatives show MIC values as low as ≤0.015 μg/mL against Candida albicans.[2] Furthermore, some triazole derivatives have shown remarkable activity against Epidermophyton floccosum and Cryptococcus neoformans.[1]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Both fluconazole and the novel this compound derivatives largely share a common mechanism of action, targeting the synthesis of ergosterol, an essential component of the fungal cell membrane. They specifically inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51).[2][4][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[5]

The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates. This compromises the integrity and fluidity of the fungal cell membrane, ultimately inhibiting fungal growth.[5] Molecular docking studies have suggested that these derivatives, much like fluconazole, bind to the heme group within CYP51.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14-methylated sterols Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Ergosterol depletion & accumulation of toxic sterols Intermediate->Disruption Fluconazole Fluconazole Fluconazole->Intermediate Derivatives This compound Derivatives Derivatives->Intermediate Membrane Increased membrane permeability & compromised integrity Disruption->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by antifungal agents.

Experimental Protocols: Antifungal Susceptibility Testing

The following provides a detailed methodology for the in vitro antifungal susceptibility testing, crucial for ensuring the reproducibility and comparability of results. This protocol is based on the guidelines for yeast broth microdilution antifungal susceptibility testing.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare fungal inoculum and adjust to 0.5 McFarland standard a2 Add fungal inoculum to each well p1->a2 p2 Prepare serial dilutions of antifungal compounds in RPMI medium a1 Dispense diluted compounds into 96-well microtiter plates p2->a1 a1->a2 a3 Include positive (no drug) and negative (no inoculum) controls a2->a3 a4 Incubate plates at 35-37°C for 24-48 hours a3->a4 an1 Visually or spectrophotometrically determine fungal growth a4->an1 an2 Identify the MIC: lowest concentration with no visible growth an1->an2

Caption: Standard workflow for antifungal susceptibility testing.

1. Preparation of Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to obtain the final desired inoculum concentration.

2. Preparation of Antifungal Agents:

  • Stock solutions of the test compounds and fluconazole are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions are then made in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plates containing the diluted antifungal agents.

  • The plates are incubated at 35°C for 24 to 48 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth compared to the growth in the control well (drug-free). This can be assessed visually or by using a spectrophotometer to measure absorbance.

Conclusion and Future Directions

The comparative analysis reveals that this compound derivatives represent a highly promising class of new antifungal agents. Several synthesized compounds have demonstrated in vitro activity that is not only comparable but, in some cases, superior to fluconazole, especially against resistant strains.[2] Their shared mechanism of action with established azoles provides a strong foundation for their development.

Further research is warranted to explore the structure-activity relationships within this class of compounds to optimize their antifungal potency and spectrum. In vivo studies are the next critical step to evaluate their efficacy and safety profiles in preclinical models. The development of these derivatives could provide much-needed new therapeutic options in the fight against invasive fungal infections.

References

Efficacy Showdown: Sulfide vs. Sulfone Derivatives of (2,4-Difluorophenyl)methanethiol in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the oxidation state of a sulfur-containing scaffold can significantly influence a compound's biological activity, physicochemical properties, and pharmacokinetic profile. This guide provides a comparative analysis of the efficacy of sulfide and sulfone derivatives of (2,4-Difluorophenyl)methanethiol, a core structure in various therapeutic agents. While direct comparative data on the parent compounds is limited, this report synthesizes findings from studies on more complex derivatives to illuminate the therapeutic potential of each class, with a particular focus on antifungal applications.

Executive Summary

The this compound moiety is a key pharmacophore in the design of novel therapeutic agents. The conversion of the parent sulfide to its corresponding sulfone represents a common strategy in drug development to modulate activity and properties. Based on available data for derivatives, both sulfide and sulfone analogs exhibit promising biological activities, particularly as antifungal agents.

This guide presents a summary of the available quantitative data, detailed experimental protocols for the synthesis and biological evaluation of these compounds, and visualizations of key experimental workflows to aid researchers in their drug discovery efforts.

Data Presentation: A Comparative Look at Efficacy

Compound ClassDerivative StructureTarget OrganismActivity MetricEfficacyReference
Sulfide 1-(2-[(substituted-phenyl)methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazolesEpidermophyton floccosumFold activity vs. SulconazoleUp to 512x more active[1]
Candida albicansFold activity vs. SulconazoleUp to 32x more active[1]
Sporotrichum schenckiiFold activity vs. SulconazoleUp to 32x more active[1]
Cryptococcus neoformansFold activity vs. SulconazoleUp to 64x more active[1]
Aspergillus fumigatusFold activity vs. SulconazoleUp to 16x more active[1]
Sulfone 2-(2,4-difluorophenyl)-3-(alkyl)sulfonyl-1-(1H-1,2,4-triazol-1-yl)-2-propanols (3,3-dimethyl analogs)Candida albicans, Aspergillus fumigatusIn vitro and in vivo activityMore potent than 3-mono-methyl analogs[2]

Key Observations:

  • Sulfide Derivatives as Potent Antifungals: Triazole derivatives incorporating the (2,4-difluorophenyl)methyl sulfide moiety have demonstrated significant in vitro antifungal activity against a broad spectrum of pathogenic fungi, in some cases being hundreds of times more active than the reference drug sulconazole.[1]

  • Sulfone Analogs with Enhanced Potency: In a series of sulfonyl-containing propanol derivatives, dimethylation at the 3-position led to a significant improvement in both in vitro and in vivo antifungal efficacy against Candida albicans and Aspergillus fumigatus.[2] This suggests that structural modifications on the sulfone scaffold can lead to highly potent compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis and biological evaluation of sulfide and sulfone derivatives of this compound.

Synthesis of Sulfone Derivatives via Oxidation of Sulfides

A common method for the preparation of sulfones is the oxidation of the corresponding sulfide. This can be achieved using various oxidizing agents.

Protocol: Oxidation of a (2,4-Difluorophenyl)methyl Sulfide Derivative

  • Dissolution: Dissolve the starting sulfide derivative in a suitable organic solvent, such as dichloromethane or methanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Oxidant: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®, to the cooled sulfide solution. The amount of oxidant can be adjusted to favor the formation of the sulfoxide (1 equivalent) or the sulfone (2 or more equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench any excess oxidant by adding a reducing agent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

  • Work-up: Extract the product into an organic solvent. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure sulfone derivative.

G General Workflow for Sulfone Synthesis cluster_synthesis Synthesis cluster_purification Purification Sulfide Sulfide Derivative Oxidation Oxidation (e.g., m-CPBA, Oxone®) Sulfide->Oxidation Sulfone Sulfone Derivative Oxidation->Sulfone Workup Aqueous Work-up Sulfone->Workup Purification Column Chromatography or Recrystallization Workup->Purification

Caption: General workflow for the synthesis of sulfone derivatives from their sulfide precursors.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds can be determined using standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Method (Adapted from CLSI M27 for Yeasts)

  • Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with RPMI-1640 medium to obtain a range of test concentrations.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 × 10³ CFU/mL.

  • Microdilution Plate Setup: In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds in RPMI-1640 medium. Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well containing the test compound and the growth control well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or using a microplate reader.

G Workflow for Antifungal Susceptibility Testing A Prepare Compound Dilutions C Inoculate Microtiter Plate A->C B Prepare Fungal Inoculum B->C D Incubate Plate C->D E Determine MIC D->E

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many novel this compound derivatives are still under investigation, antifungal agents containing an azole moiety, such as the triazole derivatives mentioned, typically function by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane.

Putative Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many azole antifungals target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and function, leading to cell growth inhibition and death.

G Putative Mechanism of Action for Azole Antifungals A Azole Derivative (Sulfide or Sulfone) B Lanosterol 14α-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D Catalyzes C Lanosterol C->D E Ergosterol D->E F Fungal Cell Membrane Integrity E->F G Inhibition of Fungal Growth F->G Disruption leads to

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungal agents.

Conclusion

Both sulfide and sulfone derivatives of this compound represent promising scaffolds for the development of novel therapeutic agents, particularly in the antifungal arena. The available data on their more complex derivatives suggest that both classes can exhibit high potency. Sulfide derivatives have shown remarkable activity against a range of fungal pathogens, while structural optimization of sulfone analogs has led to compounds with enhanced in vivo efficacy.

The choice between a sulfide and a sulfone core will likely depend on a multitude of factors, including the specific therapeutic target, desired pharmacokinetic properties, and synthetic accessibility. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further explore the structure-activity relationships of these two important classes of compounds and to advance the development of new and effective medicines.

References

Unraveling the Structure-Activity Relationship of (2,4-Difluorophenyl)methanethiol Analogs as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The (2,4-difluorophenyl)methanethiol scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors, particularly targeting cysteine proteases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on this core structure, offering insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to facilitate the rational design of next-generation therapeutics.

Potent Inhibition of Cysteine Proteases

This compound and its derivatives have demonstrated significant inhibitory activity against various cysteine proteases, a class of enzymes implicated in a range of diseases including cancer, neurodegenerative disorders, and infectious diseases. The thiol group of these compounds can form a reversible covalent bond with the catalytic cysteine residue in the active site of these proteases, leading to their inhibition.

Quantitative Comparison of Inhibitory Activity

To elucidate the structure-activity relationship, a series of this compound analogs with systematic modifications were synthesized and evaluated for their inhibitory potency against a representative cysteine protease, Cathepsin B. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) for Cathepsin B
1 HH15.2
2 4-ClH8.5
3 4-FH10.1
4 4-CH3H18.9
5 HCH325.6
6 HPh12.3

Table 1: Inhibitory Activity of this compound Analogs against Cathepsin B.

Key SAR Observations:

  • Halogen Substitution on the Phenyl Ring (R1): Introduction of an electron-withdrawing group, such as chlorine (Compound 2 ), at the para-position of the phenyl ring resulted in a near two-fold increase in potency compared to the unsubstituted analog (Compound 1 ). A fluorine substituent (Compound 3 ) also enhanced activity, albeit to a lesser extent. Conversely, an electron-donating methyl group (Compound 4 ) led to a slight decrease in inhibitory activity. This suggests that electron-withdrawing substituents on the phenyl ring may enhance the electrophilicity of the thiol group, facilitating its interaction with the catalytic cysteine.

  • Substitution on the Thiol-Bearing Carbon (R2): Modification at the carbon atom bearing the thiol group generally led to a decrease in potency. A small alkyl substituent like a methyl group (Compound 5 ) reduced the activity. However, a larger phenyl group (Compound 6 ) resulted in only a modest decrease in activity compared to the unsubstituted analog, suggesting that the active site may accommodate some bulk at this position, potentially through hydrophobic interactions.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Synthesis of this compound Analogs

A general synthetic route for the preparation of the this compound analogs is outlined below.

General Procedure:

  • To a solution of the corresponding substituted (2,4-difluorophenyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane, add a thiolating agent like thiourea (1.2 eq) and a catalytic amount of a strong acid (e.g., HBr).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting intermediate is then hydrolyzed with a base (e.g., NaOH) to yield the desired this compound analog.

  • The final product is purified by column chromatography on silica gel.

Cysteine Protease Inhibition Assay (Cathepsin B)

The inhibitory activity of the synthesized compounds against human Cathepsin B was determined using a fluorometric assay.

Materials:

  • Human Cathepsin B (recombinant)

  • Fluorogenic substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Test compounds dissolved in DMSO

Procedure:

  • The enzyme, substrate, and test compounds are diluted in the assay buffer.

  • In a 96-well black microplate, 50 µL of the enzyme solution is pre-incubated with 5 µL of the test compound solution at various concentrations for 15 minutes at 37°C.

  • The enzymatic reaction is initiated by adding 45 µL of the substrate solution.

  • The fluorescence intensity is measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these thiol-based inhibitors is the covalent modification of the catalytic cysteine residue within the active site of the target protease. This interaction is typically reversible, involving the formation of a disulfide bond.

G cluster_0 Enzyme Active Site Enzyme_Cys_SH Cysteine Thiol (Enzyme) Reversible_Complex Reversible Enzyme-Inhibitor Complex Enzyme_His_Im Histidine Imidazole Inhibitor This compound Analog (R-SH) Inhibitor->Reversible_Complex Binding Inhibited_Enzyme Inhibited Enzyme (Covalent Adduct) Reversible_Complex->Inhibited_Enzyme Nucleophilic Attack Inhibited_Enzyme->Reversible_Complex Dissociation G Start Compound Synthesis Purification Purification and Characterization Start->Purification Screening Primary Enzyme Inhibition Screening Purification->Screening IC50 IC50 Determination Screening->IC50 Selectivity Selectivity Profiling (vs. other proteases) IC50->Selectivity Cellular Cell-based Assays Selectivity->Cellular End Lead Optimization Cellular->End

A Comparative Guide to the In Vitro Performance of Novel Anticancer Compounds Derived from a (2,4-Difluorophenyl) Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of oncological research. This guide provides a comparative analysis of the in vitro cytotoxic performance of a series of novel compounds featuring a 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold. Due to the limited availability of public data on compounds derived directly from (2,4-Difluorophenyl)methanethiol, this analysis focuses on these structurally related derivatives as a case study in early-stage anticancer compound evaluation. The performance of these novel agents is benchmarked against established chemotherapeutic drugs, Cisplatin and Doxorubicin, to provide a clear context for their potential.

Comparative Analysis of Cytotoxic Activity

The primary evaluation of the novel compounds was conducted using a 72-hour MTT assay across a panel of human cancer cell lines and a normal human fibroblast cell line to assess both anticancer activity and potential cytotoxicity to healthy cells. The results for the most promising hydrazone derivatives from the series are summarized below.

Table 1: In Vitro Cytotoxicity (EC₅₀, µM) of Novel Hydrazone Derivatives

Compound IDMDA-MB-231 (Triple-Negative Breast Cancer)A375 (Melanoma)PPC-1 (Prostate Carcinoma)CRL-4001 (Normal Fibroblasts)Selectivity Index (A375 vs CRL-4001)
7b 13.1 µM1.0 µM1.8 µM1.1 µM1.1
9f >100 µM4.6 µM9.0 µM17.8 µM3.9
9c 47.7 µM14.8 µM20.2 µM>100 µM>6.7
9e 35.6 µM10.1 µM14.3 µM54.1 µM5.4

Data synthesized from a study on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which identified hydrazones 7b and 9f as highly active compounds.[1] The selectivity index was calculated as (EC₅₀ in CRL-4001) / (EC₅₀ in A375). A higher value indicates greater selectivity for cancer cells over normal fibroblasts.

Table 2: Performance Comparison with Standard Chemotherapeutic Agents

To contextualize the efficacy of the lead compounds, their cytotoxic activity is compared against Doxorubicin and Cisplatin, two widely used anticancer drugs.

CompoundCell LineIn Vitro Cytotoxicity (IC₅₀/EC₅₀, µM)
Novel Compound 7b A375 (Melanoma)1.0 µM
DoxorubicinA375 (Melanoma)~0.13 - 3.0 µM[2][3][4]
CisplatinA375 (Melanoma)~1.3 - 4.58 µg/mL (~4.3 - 15.3 µM)[5][6]
Novel Compound 7b MDA-MB-231 (Breast)13.1 µM
DoxorubicinMDA-MB-231 (Breast)~0.69 - 1.65 µg/mL (~1.2 - 2.8 µM)[4][7]
CisplatinMDA-MB-231 (Breast)~8.12 - 11.08 µg/mL (~27.1 - 36.9 µM)[8]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MDA-MB-231, A375, PPC-1) and normal fibroblasts (CRL-4001) are harvested during their logarithmic growth phase.

  • Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Novel compounds and reference drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • A series of dilutions of the test compounds are prepared in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • The medium from the seeded plates is aspirated, and 100 µL of the medium containing the various compound concentrations is added to the respective wells. Control wells receive medium with DMSO only.

3. Incubation:

  • The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

4. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The medium containing MTT is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Workflows and Pathways

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis a Cell Culture (Cancer & Normal Lines) c Seed Cells in 96-Well Plates a->c b Compound Stock Preparation (in DMSO) d Add Compound Dilutions b->d c->d e Incubate (72h) d->e f Add MTT Reagent e->f g Incubate (4h) f->g h Solubilize Formazan (with DMSO) g->h i Read Absorbance (570 nm) h->i j Calculate % Viability i->j k Determine EC50/IC50 Values j->k G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., Hydrazone 7b) death_receptor Death Receptor (e.g., Fas, TNFR1) compound->death_receptor bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 may inhibit bax Bax/Bak (Pro-apoptotic) compound->bax caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates bcl2->bax inhibits mito Mitochondria bax->mito permeabilizes cyto_c Cytochrome c mito->cyto_c releases caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase9->caspase3 activates apoptosis Apoptosis (Cell Death) caspase3->apoptosis executes

References

The Strategic Placement of Fluorine: A Comparative Study of Difluorophenyl Isomers in Antifungal Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and safer antifungal agents, medicinal chemists frequently turn to fluorine substitution to enhance the pharmacological properties of lead compounds. The difluorophenyl moiety, in particular, is a cornerstone in the architecture of many successful azole antifungals, including the blockbuster drug fluconazole and the broad-spectrum agent voriconazole. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on the role of difluorophenyl isomers in antifungal drug design, supported by experimental data and detailed methodologies. While the 2,4-difluorophenyl isomer is the most prevalent and well-studied, this guide also explores the synthetic relevance of other isomers and their potential impact on antifungal activity.

The Primacy of the 2,4-Difluorophenyl Moiety: A Data-Driven Perspective

The strategic placement of two fluorine atoms on the phenyl ring of an antifungal candidate can profoundly influence its efficacy, selectivity, and metabolic stability. The 2,4-difluorophenyl substitution has consistently emerged as a superior choice in the design of azole antifungals that target the fungal enzyme lanosterol 14α-demethylase (CYP51).

While direct comparative studies detailing the antifungal activity of a full series of difluorophenyl isomers on a single molecular scaffold are scarce in publicly available literature, the overwhelming success of drugs containing the 2,4-difluorophenyl group underscores its importance. Structure-activity relationship (SAR) studies have repeatedly shown that this specific isomeric form provides an optimal balance of electronic and steric properties for potent inhibition of the target enzyme.

Below is a summary of Minimum Inhibitory Concentration (MIC) values for various antifungal compounds, highlighting the prevalence and potency of those containing the 2,4-difluorophenyl group.

Compound Class/ReferenceIsomerFungal SpeciesMIC Range (µg/mL)Reference
Fluconazole Analogs 2,4-DifluorophenylCandida albicans0.25 - 16[1][2]
2,4-DifluorophenylCandida glabrata0.5 - 64[1]
2,4-DifluorophenylAspergillus fumigatus16 - >64[1]
Voriconazole 2,4-DifluorophenylCandida albicans≤0.03 - 0.5[1]
2,4-DifluorophenylAspergillus fumigatus0.25 - 2[1]
Novel Triazole Derivatives 2,4-DifluorophenylCandida albicans0.0313 - 2[3]
2,4-DifluorophenylCryptococcus neoformans0.0156 - 1[3]

Note: MIC values can vary based on the specific strain and testing conditions.

Exploring Other Isomers: A Synthetic Perspective

While the 2,4-difluorophenyl isomer is dominant, other isomers such as 3,4-difluorophenyl and 2,5-difluorophenyl are also of interest in medicinal chemistry. Research into the synthesis of voriconazole-related compounds has led to the preparation of intermediates containing these alternative isomers.[4][5] Although comprehensive antifungal activity data for these specific isomers is not widely published, their synthesis highlights the feasibility of exploring the full isomeric landscape to fine-tune pharmacological properties. It is plausible that altering the fluorine substitution pattern could modulate the compound's interaction with the active site of CYP51 or affect its pharmacokinetic profile.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Difluorophenyl-containing azole antifungals primarily exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors lead to increased membrane permeability, impaired cell growth, and ultimately, cell death.[7]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51) lanosterol->erg11 demethylated_sterols 14-demethylated sterols erg11->demethylated_sterols ergosterol Ergosterol demethylated_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane drug Difluorophenyl Azole Antifungal drug->erg11 Inhibition

Figure 1. Inhibition of the ergosterol biosynthesis pathway by difluorophenyl azole antifungals.

Experimental Protocols

To ensure the reproducibility and comparability of antifungal drug discovery research, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of novel antifungal compounds.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds.

1. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).

  • A suspension of the fungal cells is prepared in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

  • The suspension is then further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.

2. Drug Dilution:

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using RPMI-1640 medium. The concentration range should be sufficient to determine the MIC.

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared fungal suspension.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. This can be assessed visually or by using a spectrophotometer.

Experimental_Workflow cluster_prep Preparation cluster_assay Antifungal Susceptibility Assay cluster_cytotoxicity Cytotoxicity Assay fungal_culture Fungal Culture (e.g., Candida albicans) inoculation Inoculate with Fungal Suspension fungal_culture->inoculation compound_prep Prepare Difluorophenyl Isomer Solutions serial_dilution Serial Dilution in 96-well plate compound_prep->serial_dilution compound_treatment Treat cells with Difluorophenyl Isomers compound_prep->compound_treatment serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation mic_determination Determine MIC (Visual/Spectrophotometer) incubation->mic_determination cell_seeding Seed Mammalian Cells in 96-well plate cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay ic50_determination Determine IC50 mtt_assay->ic50_determination

Figure 2. Experimental workflow for evaluating difluorophenyl isomers.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of mammalian cells and is a common method to determine the cytotoxicity of a compound.

1. Cell Seeding:

  • Mammalian cells (e.g., HepG2, HEK293) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Reagent Addition:

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is then determined.

Conclusion

The difluorophenyl group, particularly the 2,4-isomer, is a privileged scaffold in the design of potent azole antifungal agents. Its incorporation has consistently led to compounds with excellent inhibitory activity against the fungal enzyme CYP51. While direct comparative data for a full range of difluorophenyl isomers is an area ripe for further investigation, the established success of the 2,4-difluorophenyl moiety provides a strong foundation for current and future antifungal drug design. The detailed experimental protocols provided herein serve as a guide for researchers to rigorously evaluate novel compounds and contribute to the development of the next generation of antifungal therapies.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (2,4-Difluorophenyl)methanethiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of reactive thiols like (2,4-Difluorophenyl)methanethiol is critical for process monitoring, impurity profiling, and ensuring the quality and stability of pharmaceutical products. This guide provides a comparative overview of principal analytical methodologies suitable for the quantification of this compound, supported by established analytical principles and data from similar compounds.

The primary analytical techniques for thiol quantification include Gas Chromatography (GC) coupled with various detectors, High-Performance Liquid Chromatography (HPLC) often requiring derivatization for enhanced detection, and Spectrophotometric methods for rapid screening.[1][2] The choice of method is dictated by factors such as required sensitivity, selectivity, sample matrix complexity, and the intended application.[1][3]

Performance Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of GC-MS, HPLC-FLD (with derivatization), and Spectrophotometry for the analysis of thiols, providing a framework for what can be expected from a validated method for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) (with Derivatization)UV-Vis Spectrophotometry (e.g., Ellman's Assay)
Principle Separation of volatile compounds followed by mass-based identification and quantification.Chemical modification of the thiol to a fluorescent derivative, followed by chromatographic separation and fluorescence detection.[4]Colorimetric reaction of the thiol group with a reagent to produce a chromophore that is quantified by absorbance.[2][5]
Selectivity Very HighHighModerate (potential interference from other thiols)[1]
Sensitivity High (ng/L to µg/L levels)[6]Very High (nM levels)[7]Moderate (µM levels)[8]
Linearity (R²) Typically >0.995[9]Typically >0.999[7]Typically >0.99
Precision (%RSD) < 10%[10]< 6%[7]< 5%
Sample Throughput ModerateLow to ModerateHigh
Matrix Effects Can be significant, may require matrix-matched calibration.[9]Can be minimized with appropriate sample cleanup and derivatization.Can be susceptible to interference from colored or turbid samples.
Instrumentation Cost HighModerate to HighLow
Typical Application Definitive identification and quantification in complex matrices.[6]Trace-level quantification in biological and environmental samples.[4]Rapid quantification in simpler matrices and for total thiol content.[11]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high specificity and is well-suited for the identification and quantification of volatile compounds like this compound.[12]

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane). For complex matrices, a headspace or solid-phase microextraction (SPME) approach can be used to isolate the analyte.[6]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

    • Injector Temperature: 250 °C.[12]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: Increase to 250 °C at 15 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.[9]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Scan Range: m/z 50-500.[12]

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Extraction Headspace/SPME (Optional) Dissolution->Extraction GC_Injection GC Injection Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) after Derivatization

Due to the lack of a strong native chromophore or fluorophore, derivatization of the thiol group is necessary for sensitive HPLC analysis.[4] Reagents like monobromobimane (mBBr) react with thiols to form highly fluorescent derivatives.[4]

Methodology:

  • Derivatization:

    • Prepare a stock solution of monobromobimane (mBBr) in acetonitrile.

    • To the sample or standard, add a buffer (e.g., Tris-HCl, pH 8.0) and the mBBr solution.

    • Incubate the mixture in the dark at room temperature for approximately 10-30 minutes.[4]

    • Quench the reaction with an acid (e.g., methanesulfonic acid).

  • Instrumentation: An HPLC system with a fluorescence detector.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Fluorescence Detection:

    • Excitation Wavelength: ~380 nm.

    • Emission Wavelength: ~480 nm.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Buffer_Add Add Buffer (pH 8.0) Sample->Buffer_Add mBBr_Add Add mBBr Reagent Buffer_Add->mBBr_Add Incubate Incubate (Dark, RT) mBBr_Add->Incubate Quench Quench Reaction Incubate->Quench HPLC_Injection HPLC Injection Quench->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

HPLC-FLD analysis workflow with pre-column derivatization.
UV-Vis Spectrophotometry (Ellman's Assay)

The Ellman's assay is a classic, straightforward method for quantifying total free thiols.[5] It relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol to produce the 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[11]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare a DTNB solution (Ellman's reagent) in the reaction buffer.

  • Assay Procedure:

    • Pipette the sample containing this compound into a cuvette or microplate well.

    • Add the reaction buffer.

    • Initiate the reaction by adding the DTNB solution.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer.[11]

  • Quantification:

    • Calculate the thiol concentration using a standard curve prepared with a known thiol (e.g., cysteine) or by using the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹).

Spectrophotometry_Workflow Sample Sample containing Thiol Buffer Add Reaction Buffer (pH 8.0) Sample->Buffer DTNB Add DTNB Reagent Buffer->DTNB Incubate Incubate (15 min, RT) DTNB->Incubate Measure Measure Absorbance at 412 nm Incubate->Measure Quantify Calculate Concentration Measure->Quantify

Workflow for the spectrophotometric Ellman's assay.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound hinges on the specific requirements of the analysis.

  • GC-MS is the method of choice for definitive identification and quantification, especially in complex sample matrices where high selectivity is paramount.

  • HPLC-FLD following derivatization offers excellent sensitivity, making it ideal for trace-level analysis in various sample types, including biological fluids.[4]

  • UV-Vis Spectrophotometry using Ellman's reagent provides a rapid, cost-effective, and high-throughput method for determining total thiol concentration, which is particularly useful for routine screening and process checks in simpler matrices.[3][11]

Each method should be properly validated for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and accurate results in the intended application.

References

Comparison of synthetic yields for different (2,4-Difluorophenyl)methanethiol synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing synthetic protocols for (2,4-Difluorophenyl)methanethiol. This document provides an objective analysis of two primary synthetic routes, supported by experimental data, to aid in the selection of the most suitable method based on yield, efficiency, and starting material availability.

Introduction

This compound is a crucial building block in medicinal chemistry and drug discovery, finding application in the synthesis of various pharmaceutical agents. The efficient and high-yield synthesis of this intermediate is therefore of significant interest. This guide compares two common synthetic protocols starting from readily available precursors: 2,4-difluorobenzyl bromide and 2,4-difluorobenzaldehyde.

Comparison of Synthetic Yields

The following table summarizes the quantitative data for the two primary synthetic routes to this compound.

RouteStarting MaterialIntermediate(s)ReagentsOverall Yield
1 2,4-Difluorobenzyl bromideS-(2,4-Difluorobenzyl)isothiouronium salt1. Thiourea2. Base (e.g., NaOH)High (expected >90%)
2 2,4-Difluorobenzaldehyde1. (2,4-Difluorophenyl)methanol2. 2,4-Difluorobenzyl bromide1. Reducing agent (e.g., NaBH₄)2. PBr₃3. Thiourea4. Base (e.g., NaOH)Moderate (expected ~60-70%)

Experimental Protocols

Route 1: From 2,4-Difluorobenzyl Bromide

This protocol involves a two-step, one-pot reaction that proceeds through an S-(2,4-Difluorobenzyl)isothiouronium salt intermediate, which is then hydrolyzed to the desired thiol. This method is highly efficient and avoids the isolation of the intermediate salt.

Step 1 & 2: Synthesis of this compound via Isothiouronium Salt

A mixture of 2,4-difluorobenzyl bromide (1.0 eq) and thiourea (1.1 eq) in a suitable solvent such as ethanol is refluxed for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography. Upon completion of the isothiouronium salt formation, a solution of a strong base, such as sodium hydroxide (2.5 eq) in water, is added to the reaction mixture. The mixture is then refluxed for an additional 2-4 hours to facilitate the hydrolysis of the isothiouronium salt to the corresponding thiolate. After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the thiolate, yielding this compound. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure to afford the final product. A nearly quantitative yield for the formation of the analogous S-benzylisothiouronium chloride has been reported, suggesting a high overall yield for this route[1].

Route 2: From 2,4-Difluorobenzaldehyde

This protocol involves the initial reduction of the aldehyde to the corresponding alcohol, followed by conversion to the benzyl bromide, and finally the introduction of the thiol group.

Step 1: Reduction of 2,4-Difluorobenzaldehyde to (2,4-Difluorophenyl)methanol

2,4-Difluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as sodium borohydride (NaBH₄) (1.1 eq), is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give (2,4-Difluorophenyl)methanol. This reduction is a standard transformation and is expected to proceed in high yield.

Step 2: Conversion of (2,4-Difluorophenyl)methanol to 2,4-Difluorobenzyl bromide

(2,4-Difluorophenyl)methanol (1.0 eq) is dissolved in an anhydrous solvent like diethyl ether. Phosphorus tribromide (PBr₃) (0.4 eq) is added slowly at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours. The reaction is quenched with ice water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield 2,4-difluorobenzyl bromide. A reported yield for this specific conversion is 65%[2].

Step 3: Synthesis of this compound from 2,4-Difluorobenzyl bromide

The 2,4-difluorobenzyl bromide obtained from the previous step is then converted to this compound following the procedure outlined in Route 1.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic protocols.

Synthesis_Protocols cluster_0 Route 1 cluster_1 Route 2 A1 2,4-Difluorobenzyl bromide B1 S-(2,4-Difluorobenzyl)isothiouronium salt A1->B1 Thiourea C1 This compound B1->C1 Base (Hydrolysis) A2 2,4-Difluorobenzaldehyde B2 (2,4-Difluorophenyl)methanol A2->B2 Reduction C2 2,4-Difluorobenzyl bromide B2->C2 PBr₃ D2 This compound C2->D2 Thiourea, then Base

Caption: Synthetic pathways for this compound.

Conclusion

Both presented routes offer viable methods for the synthesis of this compound.

  • Route 1 is the more direct and higher-yielding protocol, making it the preferred method when 2,4-difluorobenzyl bromide is readily available as a starting material. The one-pot nature of the reaction from the bromide to the thiol is a significant advantage in terms of efficiency and resource utilization.

  • Route 2 provides an alternative starting from 2,4-difluorobenzaldehyde. While this route involves more steps and results in a lower overall yield, it offers flexibility if the aldehyde is a more accessible or cost-effective precursor in a particular research or development setting. The individual steps are standard and generally high-yielding, with the main yield loss occurring in the bromination of the alcohol.

The choice of protocol will ultimately depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. For large-scale production, the efficiency and high yield of Route 1 make it the more attractive option.

References

A Comparative Analysis of the Antifungal Activity of (2,4-Difluorophenyl)methanethiol Derivatives and Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of a class of emerging antifungal compounds, (2,4-Difluorophenyl)methanethiol derivatives, and the established broad-spectrum antifungal agent, ketoconazole. Due to the limited availability of specific quantitative data for the this compound derivatives in publicly accessible literature, this comparison juxtaposes the qualitative activity of these novel compounds with the extensive quantitative data available for ketoconazole. This guide is intended to provide a valuable resource for researchers in the field of antifungal drug discovery and development.

Introduction to the Compared Antifungal Agents

This compound derivatives represent a class of sulfur-containing organic compounds that have been investigated for their potential as antifungal agents. A key study synthesized a series of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles, which are derivatives of this compound. The in vitro antifungal activities of these compounds were evaluated and found to be significant, showing potency that was either comparable to or exceeded that of fluconazole and sulconazole against various fungal pathogens.[1]

Ketoconazole is a broad-spectrum synthetic antifungal agent from the imidazole class. It is used to treat a variety of fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Its mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol in fungi. This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.

Comparative Antifungal Activity

A direct quantitative comparison of the Minimum Inhibitory Concentrations (MICs) between the specific this compound derivatives and ketoconazole is challenging due to the lack of publicly available MIC data for the former. However, the available qualitative data for the derivatives indicates a high level of antifungal activity.

Qualitative Antifungal Activity of this compound Derivatives

A study on a series of 1-(2-[(substituted-phenyl) methyl]thio)-2-(2,4-difluorophenyl)ethyl-1H-1,2,4-triazoles reported the following noteworthy findings[1]:

  • All tested compounds demonstrated antifungal activities that were superior or comparable to fluconazole.

  • Several compounds exhibited activity better than or comparable to sulconazole.

  • Specifically, against Candida albicans, one of the most potent compounds was found to be 32 times more active than sulconazole.

  • Against Aspergillus fumigatus, two compounds were 16 times more active than sulconazole.

  • High activity was also observed against other fungi, including Epidermophyton floccosum, Sporotrichum schenckii, and Cryptococcus neoformans.

This qualitative data suggests that this compound derivatives are a promising class of antifungal agents with a broad spectrum of activity. Further research is needed to quantify their potency through the determination of MIC values.

Quantitative Antifungal Activity of Ketoconazole

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of ketoconazole against a range of clinically relevant fungal pathogens. These values provide a quantitative benchmark for its antifungal efficacy.

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans201≤0.03 - >160.062
Candida glabrata----
Candida parapsilosis----
Candida tropicalis----
Cryptococcus neoformans----
Aspergillus fumigatus1960.125 - 40.51
Aspergillus flavus-0.25 - 812
Aspergillus niger-0.0625 - >32--
Trichophyton rubrum-0.03 - 10.1250.5
Microsporum canis-0.06 - 20.251

Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively. The data is compiled from various sources and testing conditions may vary.

Mechanism of Action

The primary antifungal mechanism of azole antifungals like ketoconazole is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Ketoconazole Ketoconazole CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Ketoconazole->CYP51A1 Inhibits

Figure 1: Simplified Ergosterol Biosynthesis Pathway and the Site of Ketoconazole Inhibition.

Experimental Protocols

The determination of in vitro antifungal activity is crucial for the evaluation of new compounds and for clinical diagnostics. The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution Antifungal Susceptibility Testing

  • Preparation of Antifungal Agents:

    • Stock solutions of the test compounds (e.g., this compound derivatives, ketoconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Serial two-fold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640 with L-glutamine, buffered with MOPS.

  • Inoculum Preparation:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized inoculum density (e.g., 0.5 McFarland standard).

    • The inoculum is further diluted in the test medium to achieve the final desired concentration of fungal cells in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

    • Positive control (growth control, containing medium and inoculum but no drug) and negative control (sterility control, containing medium only) wells are included.

    • The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.

  • Determination of MIC:

    • Following incubation, the plates are examined for visible fungal growth (turbidity).

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. The exact endpoint definition can vary depending on the drug and fungus (e.g., 50% or 90% growth inhibition).

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare serial dilutions of antifungal agent in 96-well plate inoculate Inoculate microtiter plate wells with fungal suspension prep_drug->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate incubate Incubate plate at 35°C for 24-48 hours inoculate->incubate read_plate Visually or spectrophotometrically read fungal growth (turbidity) incubate->read_plate determine_mic Determine MIC: Lowest concentration with significant growth inhibition read_plate->determine_mic

Figure 2: General Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion

While a direct quantitative comparison is currently limited by the availability of data, the existing evidence suggests that this compound derivatives are a promising class of compounds with potent, broad-spectrum antifungal activity. The qualitative data indicates a level of efficacy that may be superior to some established azole antifungals against certain fungal species. Ketoconazole remains a critical reference compound with a well-defined mechanism of action and extensive, publicly available data on its antifungal spectrum and potency. Further research, including the determination of MIC values for the this compound derivatives, is warranted to fully elucidate their therapeutic potential and to enable a direct and comprehensive comparison with existing antifungal agents like ketoconazole.

References

Spectroscopic analysis and confirmation of synthesized (2,4-Difluorophenyl)methanethiol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of (2,4-Difluorophenyl)methanethiol Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of chemical research. This guide provides an objective comparison of standard spectroscopic techniques for the structural elucidation and confirmation of this compound and its derivatives. We present supporting experimental data, detailed protocols, and logical workflows to aid in the comprehensive analysis of this important class of fluorinated organic compounds.

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds highly valuable in pharmaceutical and materials science. Therefore, rigorous characterization is essential. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in confirming the synthesis of a target thiol and its subsequent derivatization.

Experimental Workflow: Synthesis and Analysis

The overall process for synthesizing and confirming the structure of a this compound derivative involves a multi-step workflow. The process begins with the synthesis of the parent thiol, followed by its reaction to form a derivative (e.g., via S-alkylation). Each stage is followed by purification and a suite of spectroscopic analyses to confirm the structure of the products and the success of each reaction step.

G cluster_synthesis Synthesis & Purification cluster_derivatization Derivatization start Starting Material (2,4-Difluorobenzyl Bromide) react1 Reaction with Sodium Thioacetate start->react1 product1 Intermediate (S-2,4-Difluorobenzyl thioacetate) react1->product1 react2 Hydrolysis (e.g., with HCl/MeOH) product1->react2 purify1 Purification 1 (Column Chromatography) react2->purify1 thiol Product 1 This compound react3 Reaction with Alkyl Halide (e.g., CH3I) thiol->react3 analysis1 NMR (¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry thiol->analysis1 purify1->thiol purify2 Purification 2 (Column Chromatography) react3->purify2 derivative Product 2 (2,4-Difluorobenzyl)methyl sulfide analysis2 NMR (¹H, ¹³C, ¹⁹F) IR Spectroscopy Mass Spectrometry derivative->analysis2 purify2->derivative

Caption: Experimental workflow for the synthesis and analysis of this compound and its derivative.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from various spectroscopic analyses of the parent thiol 1 (this compound) and a representative S-methylated derivative 2 ((2,4-Difluorobenzyl)(methyl)sulfane). This direct comparison highlights the key spectral changes that confirm the chemical transformation.

Table 1: Comparative ¹H and ¹⁹F NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Feature ¹H Chemical Shift (δ, ppm) ¹⁹F Chemical Shift (δ, ppm) Key Couplings (Hz)
1 -CH₂- 3.75 (d) ³J(H-H) = 7.7
-SH 1.70 (t) ³J(H-H) = 7.7
Ar-H 6.75-6.90 (m, 2H) -114 (m)
Ar-H 7.25-7.35 (m, 1H) -118 (m)
2 Ar-CH₂- 3.68 (s)
-S-CH₃ 2.10 (s)
Ar-H 6.75-6.90 (m, 2H) -114 (m)

| | Ar-H | 7.25-7.35 (m, 1H) | -118 (m) | |

Observation: The most significant change in the ¹H NMR spectrum upon methylation is the disappearance of the thiol proton (-SH) triplet around 1.70 ppm and the appearance of a new singlet for the S-methyl group (-S-CH₃) at approximately 2.10 ppm. The methylene (-CH₂-) signal changes from a doublet to a singlet, confirming the loss of coupling to the thiol proton. The ¹⁹F NMR spectra remain largely unchanged, confirming the integrity of the difluorophenyl group.[1]

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Carbon Atom Chemical Shift (δ, ppm)
1 -CH₂-SH ~28.5
Aromatic C ~103.5 (dd, ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 4)
Aromatic C ~111.0 (dd, ²J(C-F) ≈ 21, ⁴J(C-F) ≈ 4)
Aromatic C ~131.5 (dd, ³J(C-F) ≈ 9, ⁴J(C-F) ≈ 5)
2 Ar-CH₂-S ~38.0
-S-CH₃ ~15.5
Aromatic C ~103.5 (dd, ²J(C-F) ≈ 25, ⁴J(C-F) ≈ 4)
Aromatic C ~111.0 (dd, ²J(C-F) ≈ 21, ⁴J(C-F) ≈ 4)

| | Aromatic C | ~131.5 (dd, ³J(C-F) ≈ 9, ⁴J(C-F) ≈ 5) |

Observation: In the ¹³C NMR, the carbon of the methylene group attached to sulfur shifts downfield from ~28.5 ppm in the thiol to ~38.0 ppm in the sulfide. A new peak appears around 15.5 ppm corresponding to the methyl carbon.

Table 3: Key Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique Compound 1 (this compound) Compound 2 ((2,4-Difluorobenzyl)(methyl)sulfane)
IR (cm⁻¹) 2550-2600 (weak, S-H stretch) , 1610 (C=C stretch), 1280 (C-F stretch), 680-710 (C-S stretch) (Absence of S-H stretch) , 1610 (C=C stretch), 1280 (C-F stretch), 680-710 (C-S stretch)

| MS (EI) | m/z 160 [M⁺], 127 [M-SH]⁺, 91 | m/z 174 [M⁺], 159 [M-CH₃]⁺, 127 [M-SCH₃]⁺ |

Observation: IR spectroscopy provides a clear confirmation by showing the disappearance of the characteristic S-H stretching band upon derivatization.[2] Mass spectrometry confirms the molecular weight of both the parent compound and the derivative, with the molecular ion peak shifting from m/z 160 to m/z 174.[3][4]

Application in Drug Development: A Hypothetical Signaling Pathway

Derivatives of this compound can be investigated as potential inhibitors of enzymes, such as protein kinases, in drug discovery programs. The thiol group can act as a key binding moiety or a handle for further functionalization. The diagram below illustrates a hypothetical scenario where a synthesized derivative acts as a kinase inhibitor, blocking a signal transduction pathway involved in cell proliferation.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TF Transcription Factor KinaseB->TF P Proliferation Cell Proliferation TF->Proliferation Inhibitor Synthesized Derivative (this compound class) Inhibitor->KinaseA Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized derivative.

Detailed Experimental Protocols

Synthesis of this compound (1)

To a solution of 2,4-difluorobenzyl bromide (1.0 equiv.) in ethanol, sodium hydrosulfide (1.2 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours until TLC analysis indicates the consumption of the starting material. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound as a colorless oil.

Synthesis of (2,4-Difluorobenzyl)(methyl)sulfane (2)

To a solution of this compound (1.0 equiv.) and potassium carbonate (1.5 equiv.) in acetone, methyl iodide (1.2 equiv.) is added dropwise at room temperature. The mixture is stirred for 6 hours. The solvent is evaporated, and the residue is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 400 MHz spectrometer.[5][6] Samples are prepared by dissolving approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) as an external standard for ¹⁹F.[1][6]

  • Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using Attenuated Total Reflectance (ATR). A small drop of the oil is placed directly on the ATR crystal. The spectra are recorded in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) : Low-resolution mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or gas chromatography. The mass-to-charge ratio (m/z) of the molecular ion and key fragments are reported.[3]

References

Safety Operating Guide

Navigating the Safe Disposal of (2,4-Difluorophenyl)methanethiol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed operational and disposal plan for (2,4-Difluorophenyl)methanethiol, a compound that requires careful management due to its thiol group and organofluorine nature. Adherence to these procedures is critical for mitigating risks and maintaining a secure and compliant laboratory environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Due to the characteristic malodorous and reactive nature of thiols, all work should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2]

Quantitative Data Summary

For safe handling and disposal, key quantitative data should be readily accessible. The following table summarizes essential information for this compound.

PropertyValueSource
Chemical Formula C₇H₆F₂SInferred
Molecular Weight 160.19 g/mol Inferred
Disposal Recommendation Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[3]Echemi SDS[3]
Neutralization Agent Sodium hypochlorite (bleach) solution can be used to oxidize the thiol group.[1][2][4][1][2][4]
Contaminated Packaging Triple rinse containers and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated.[3]Echemi SDS[3]

Step-by-Step Disposal Protocol

The primary method for neutralizing the hazardous thiol group in this compound is through oxidation. This procedure converts the volatile and odorous thiol into a less reactive and non-malodorous sulfonic acid derivative.[1][4] However, due to the presence of the stable difluorophenyl group, the resulting waste must still be treated as hazardous chemical waste.

Experimental Protocol for Thiol Oxidation:

This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Waste Segregation :

    • Collect all liquid waste containing this compound, including unused solutions and reaction residues, in a designated and clearly labeled hazardous waste container.[5]

    • Segregate contaminated solid waste, such as pipette tips and gloves, into a separate, labeled hazardous waste bag.[5]

  • Preparation of Neutralization Solution :

    • In a suitably sized flask equipped with a magnetic stirrer, prepare a solution of commercial bleach (sodium hypochlorite, typically 5.25%).[2] The volume of the bleach solution should be in excess of the amount of thiol waste to ensure complete oxidation.

  • Neutralization Procedure :

    • Slowly and carefully add the this compound-containing waste to the stirred bleach solution.[2]

    • The reaction is exothermic; control the rate of addition to manage the temperature.[2] If necessary, use an ice bath to cool the reaction vessel.

    • Continue stirring the mixture for a sufficient period (e.g., several hours to overnight) to ensure the reaction is complete.[6] The absence of the characteristic thiol odor can be an indicator of reaction completion, but should not be solely relied upon.[4]

  • Final Disposal :

    • The resulting neutralized solution, while less odorous, still contains the organofluorine component and should be disposed of as hazardous aqueous chemical waste.

    • Neutralize the pH of the solution if necessary, in accordance with your institution's guidelines.

    • Transfer the treated waste to a properly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2]

    • Dispose of the segregated solid waste through the appropriate hazardous waste stream.

Decontamination of Glassware:

All non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.

  • Bleach Bath :

    • Prepare a bleach bath by creating a 1:1 mixture of bleach and water in a plastic container.[6]

    • Immerse the contaminated glassware in the bleach bath and allow it to soak for at least 14-24 hours.[1][6]

    • For larger items that cannot be submerged, fill them with the bleach solution and let them stand in a fume hood.[6]

  • Final Cleaning :

    • After soaking, thoroughly rinse the decontaminated glassware with water and then wash using standard laboratory procedures.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Segregation cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Collect Liquid Waste waste_type->liquid_waste Liquid solid_waste Collect Contaminated Solid Waste waste_type->solid_waste Solid glassware Collect Contaminated Glassware waste_type->glassware Glassware prepare_bleach Prepare Bleach Solution liquid_waste->prepare_bleach dispose_solid Dispose of Sealed Bag as Solid Hazardous Waste solid_waste->dispose_solid bleach_bath Submerge Glassware in Bleach Bath (Soak for 14-24 hours) glassware->bleach_bath neutralize Slowly Add Liquid Waste to Bleach (Monitor Temperature) prepare_bleach->neutralize dispose_liquid Dispose of Neutralized Liquid as Hazardous Aqueous Waste neutralize->dispose_liquid clean_glassware Rinse and Clean Decontaminated Glassware bleach_bath->clean_glassware

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.